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  • Product: 2-Amino-N-(4-ethyl-phenyl)-benzamide
  • CAS: 60624-39-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanisms of Action of 2-Amino-N-(4-ethylphenyl)benzamide: Epigenetic Modulation and DNA Repair Interference

Executive Summary As a Senior Application Scientist, evaluating the pharmacological utility of small-molecule pharmacophores requires moving beyond basic binding affinities to understand the dynamic kinetics of target en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the pharmacological utility of small-molecule pharmacophores requires moving beyond basic binding affinities to understand the dynamic kinetics of target engagement. 2-Amino-N-(4-ethylphenyl)benzamide (CAS 60624-39-7) is a highly versatile organic compound characterized by an anthranilamide (2-aminobenzamide) core coupled to an ethylphenyl extension[1]. In in vitro applications, the 2-aminobenzamide scaffold is recognized as a privileged structure that operates via two primary, context-dependent mechanisms: Class I Histone Deacetylase (HDAC) inhibition and Poly(ADP-ribose) polymerase (PARP) inhibition .

This technical guide dissects the causality behind these dual mechanisms, detailing the structural basis for target engagement, the resulting cellular phenotypes, and the self-validating experimental workflows required to accurately quantify these effects in the laboratory.

Mechanism 1: Epigenetic Modulation via Slow-Binding Class I HDAC Inhibition

The Causality of Target Engagement

The 2-aminobenzamide moiety is a highly specific Zinc-Binding Group (ZBG) that targets the catalytic zinc ion within the active site of Class I HDACs (specifically HDAC1, HDAC2, and HDAC3)[2]. Unlike traditional hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) which exhibit rapid, reversible binding, 2-aminobenzamides operate via a distinct two-step, slow-on/slow-off kinetic mechanism[3].

Upon initial entry into the HDAC active site, the compound forms a rapid encounter complex. This is followed by a slow conformational isomerization of the enzyme-inhibitor complex, leading to exceptionally tight binding and a prolonged target residence time[4]. The 4-ethylphenyl group acts as a hydrophobic cap, interacting with the rim of the HDAC active site to stabilize this closed conformation. This prolonged residence time is critical for sustained histone hyperacetylation and the subsequent reactivation of silenced genes, a mechanism currently being leveraged in neurodegenerative models such as Friedreich's ataxia[4].

Visualization: HDAC Inhibition Kinetics

HDAC_Kinetics A 2-Aminobenzamide Derivative B Class I HDAC (HDAC1/2/3) A->B Binds Active Site C Encounter Complex (Rapid, Reversible) B->C k_on (Fast) D Tight Binding Complex (Slow Isomerization) C->D Conformational Change E Prolonged Target Residence Time D->E k_off (Slow) F Histone Hyperacetylation & Gene Transcription E->F Epigenetic Effect

Kinetic workflow of slow-on/slow-off Class I HDAC inhibition by 2-aminobenzamides.

Self-Validating Protocol: Continuous Fluorometric HDAC Kinetic Assay

To accurately capture the time-dependent inhibition profile of 2-Amino-N-(4-ethylphenyl)benzamide, a standard endpoint assay is insufficient. A continuous kinetic assay must be employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant HDAC3/NCOR2 complex in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Inhibitor Titration: Prepare a 10-point dose-response curve of 2-Amino-N-(4-ethylphenyl)benzamide (ranging from 10 µM to 0.1 nM).

  • Control Integration (The Self-Validation Checkpoint): Include SAHA (Vorinostat) as a fast-on/fast-off control. Causality Check: If the assay's temporal resolution is correct, SAHA will show immediate steady-state inhibition, whereas the 2-aminobenzamide will show a time-dependent decrease in reaction velocity. If SAHA shows time-dependence, the enzyme concentration is too high, leading to substrate depletion, invalidating the kinetic readouts.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Fluor de Lys) and immediately begin reading fluorescence (Ex 360 nm / Em 460 nm) every 2 minutes for 3 hours.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibitors to extract the association ( kon​ ) and dissociation ( koff​ ) rate constants, calculating the residence time ( t1/2​=ln(2)/koff​ )[2].

Mechanism 2: DNA Repair Interference via PARP-1 Inhibition

The Causality of Target Engagement

Beyond epigenetics, the 2-aminobenzamide core is a classic bioisostere of nicotinamide, making it a potent competitive inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[5]. PARP-1 is a critical first responder to DNA single-strand breaks.

When 2-Amino-N-(4-ethylphenyl)benzamide enters the NAD+ binding pocket of the PARP-1 catalytic domain, the 2-amino and amide groups form critical hydrogen bonds with key active site residues (e.g., Gly863 and Ser904)[6]. Concurrently, the 4-ethylphenyl moiety extends into the hydrophobic accessory pocket, enhancing binding affinity[7]. By occupying this site, the compound prevents the cleavage of NAD+ and the subsequent synthesis of poly(ADP-ribose) (PAR) chains. This not only halts DNA repair but allosterically traps the PARP-1 protein onto the DNA lesion. During S-phase, these trapped PARP-DNA complexes collapse replication forks, leading to synthetic lethality in cells with deficient homologous recombination (e.g., BRCA1/2 mutations)[5].

Visualization: PARP Inhibition Pathway

PARP_Pathway DNA DNA Single-Strand Break (Genotoxic Stress) PARP PARP-1 Recruitment to DNA Lesion DNA->PARP NAD NAD+ Binding Pocket PARP->NAD Block Inhibition of Poly(ADP-ribosylation) NAD->Block Inhibitor 2-Aminobenzamide Competitive Binding Inhibitor->NAD Mimics Nicotinamide Trap PARP Trapping on Chromatin Block->Trap Death Replication Fork Collapse & Apoptosis Trap->Death Synthetic Lethality

PARP-1 inhibition and subsequent synthetic lethality in DNA repair-deficient cells.

Self-Validating Protocol: Cellular PARylation and PARP Trapping Assay

To prove that the compound acts as a PARP inhibitor in vitro, one must measure both the loss of enzymatic activity and the physical trapping of the enzyme on chromatin.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture BRCA-deficient cells (e.g., MDA-MB-436). Pre-treat with 2-Amino-N-(4-ethylphenyl)benzamide (1 µM - 10 µM) for 2 hours.

  • DNA Damage Induction: Pulse cells with 1 mM H2O2 for 10 minutes to robustly induce DNA single-strand breaks and activate PARP-1.

  • Subcellular Fractionation: Lyse cells using a mild CSK buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 1.5 mM MgCl2, 0.5% Triton X-100) to extract the soluble fraction. Pellet the remaining chromatin, wash, and solubilize using a harsh RIPA buffer with sonication.

  • Western Blotting (The Self-Validation Checkpoint): Probe both fractions for PAR polymers, PARP-1, GAPDH (soluble control), and Histone H3 (chromatin control). Causality Check: If GAPDH appears in the chromatin fraction, the initial CSK extraction was too harsh, and the "trapped" PARP-1 quantification is invalid. A successful assay will show a complete loss of the PAR smear in the soluble fraction and an accumulation of unmodified PARP-1 in the Histone H3-positive chromatin fraction.

Quantitative Data: Profiling the 2-Aminobenzamide Pharmacophore

To contextualize the efficacy of 2-aminobenzamide derivatives, the following table summarizes the kinetic and inhibitory parameters of this class compared to standard reference compounds across both HDAC and PARP targets.

Compound Class / ReferencePrimary TargetBinding MechanismIC50 Range (nM)Target Residence Time ( t1/2​ )
Hydroxamates (e.g., SAHA) Pan-HDACFast-on / Fast-off10 - 50< 15 minutes
2-Aminobenzamides (HDAC-optimized) HDAC1, HDAC2, HDAC3Slow-on / Slow-off30 - 300> 4 hours
2-Aminobenzamides (PARP-optimized) PARP-1, PARP-2Competitive (NAD+ Mimic)100 - 1500N/A (Concentration-dependent)
Phthalazinones (e.g., Olaparib) PARP-1, PARP-2Competitive / Trapping1 - 5N/A (High Trapping Efficiency)

Data synthesized from established kinetic profiling of the anthranilamide structural class[2][7].

References

  • CAS 60624-39-7: 2-amino-N-(4-ethylphenyl)benzamide. CymitQuimica. Available at:[1]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PubMed Central (NIH). Available at:[2]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology. Available at:[4]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central (NIH). Available at:[5]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. PubMed (NIH). Available at:[6]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors. ACS Publications. Available at:[7]

Sources

Exploratory

2-Amino-N-(4-ethyl-phenyl)-benzamide: Pharmacological Mechanisms and Synthetic Applications

Executive Summary 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a highly privileged organic building block characterized by its anthranilamide (2-aminobenzamide) core and a 4-ethylphenyl substituent[1]. In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a highly privileged organic building block characterized by its anthranilamide (2-aminobenzamide) core and a 4-ethylphenyl substituent[1]. In modern drug discovery and organic synthesis, this molecule serves a dual purpose. Biologically, the 2-aminobenzamide scaffold is a potent, class-selective Histone Deacetylase (HDAC) inhibitor, known for its unique epigenetic modulation via a slow-on/tight-binding kinetic mechanism[2]. Synthetically, it acts as a critical precursor for the generation of complex heterocyclic systems, most notably quinazolin-4(3H)-ones, which possess broad-spectrum antiviral and anticancer properties[3],[4].

This technical guide provides an in-depth analysis of the physicochemical properties, pharmacological mechanisms, and self-validating synthetic workflows associated with 2-amino-N-(4-ethyl-phenyl)-benzamide.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 2-amino-N-(4-ethyl-phenyl)-benzamide dictates both its reactivity and its biological target engagement. The molecule features an internal hydrogen bond between the primary amine and the amide carbonyl, which pre-organizes the conformation to fit precisely into enzymatic binding pockets. The para-ethyl substitution on the phenyl ring provides optimal steric bulk and lipophilicity, enhancing hydrophobic interactions within target active sites[4].

Table 1: Quantitative Physicochemical Properties [1],[5]

PropertyValueStructural Significance
CAS Number 60624-39-7Unique chemical identifier.
Molecular Formula C₁₅H₁₆N₂ODefines the anthranilamide derivative.
Molecular Weight 240.306 g/mol Ideal lead-like MW for high ligand efficiency.
Topological Polar Surface Area 55.1 ŲExcellent membrane permeability profile.
XLogP3 ~3.0 - 3.7Favorable lipophilicity for hydrophobic pocket binding.
H-Bond Donors 2Crucial for zinc-coordination in metalloenzymes.
H-Bond Acceptors 2Facilitates target protein interaction.
Rotatable Bonds 3Balances conformational flexibility with rigidity.

Mechanistic Insights: The 2-Aminobenzamide Pharmacophore in Epigenetics

In the realm of epigenetic pharmacology, the 2-aminobenzamide core is a highly specific pharmacophore for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3)[2],[6]. Unlike traditional hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) which act as rapid-on/rapid-off pan-HDAC inhibitors, 2-aminobenzamides exhibit a highly distinct slow-on/tight-binding mechanism [6].

Causality of Binding: The primary amine of the benzamide coordinates with the catalytic zinc ion (Zn²⁺) at the base of the HDAC active site. The 4-ethylphenyl moiety extends into the hydrophobic "foot pocket" adjacent to the active site, a structural feature unique to Class I HDACs. This precise steric complementarity acts as a conformational lock, resulting in exceptionally long target residence times[2]. This prolonged inhibition is critical for reversing heterochromatin-mediated gene silencing, such as the reactivation of the FXN gene in Friedreich's Ataxia models[7].

HDAC_Mechanism A 2-Amino-N-(4-ethyl-phenyl) -benzamide B Class I HDACs (HDAC1/2/3) A->B Binds zinc ion & active site C Slow-on / Tight-binding Kinetics B->C Conformational lock D Histone Hyperacetylation C->D Enzyme inhibition E Gene Reactivation (e.g., FXN) D->E Chromatin remodeling

Mechanism of action of 2-aminobenzamides in Class I HDAC inhibition and gene reactivation.

Table 2: Kinetic Comparison of HDAC Inhibitors [2],[8]

Inhibitor ClassRepresentative CoreTarget SelectivityBinding KineticsResidence Time
2-Aminobenzamides 2-Amino-N-(4-ethyl-phenyl)-benzamideClass I (HDAC1, 2, 3)Slow-on / Tight-bindingLong (Hours)
Hydroxamates SAHA (Vorinostat)Pan-HDACRapid-on / Rapid-offShort (Minutes)

Synthetic Methodologies & Experimental Workflows

Primary Synthesis via Isatoic Anhydride

The most efficient, atom-economical route to synthesize 2-amino-N-(4-ethyl-phenyl)-benzamide avoids the use of expensive peptide coupling reagents (like HATU or EDC) by utilizing isatoic anhydride [9].

Causality of the Reaction: The synthesis is driven by entropy. When 4-ethylaniline attacks the carbonyl of isatoic anhydride via nucleophilic acyl substitution, the heterocyclic ring opens. This intermediate immediately undergoes decarboxylation (loss of CO₂ gas). The extrusion of gas makes the reaction strictly irreversible, pushing the equilibrium entirely toward the product and ensuring exceptionally high yields[9],[10].

Synthesis_Workflow A Isatoic Anhydride C Nucleophilic Acyl Substitution A->C B 4-Ethylaniline B->C D Ring Opening & Decarboxylation (-CO2) C->D Entropy-driven E 2-Amino-N-(4-ethyl-phenyl) -benzamide D->E Irreversible step (High yield)

Entropy-driven synthetic workflow of 2-aminobenzamides via isatoic anhydride.

Downstream Application: Quinazolinone Synthesis

2-Amino-N-(4-ethyl-phenyl)-benzamide is a prime substrate for the synthesis of 2-(4-ethylphenyl)quinazolin-4(3H)-ones[3],[11]. By reacting the benzamide with an aldehyde in the presence of an oxidant (such as o-iodoxybenzoic acid [IBX] or K₂S₂O₈), a tandem condensation-oxidative cyclization occurs. The primary amine forms an imine with the aldehyde, followed by intramolecular nucleophilic attack by the amide nitrogen, yielding the fully aromatic quinazolinone core[3],[12].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Amino-N-(4-ethyl-phenyl)-benzamide[9]

This protocol is designed as a self-validating system where the physical evolution of gas indicates reaction progress.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of isatoic anhydride and 1.0 equivalent of 4-ethylaniline.

  • Solvent Addition: Suspend the mixture in an inert, high-boiling solvent such as toluene or dimethylformamide (DMF).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110°C - 150°C depending on solvent).

  • Self-Validation (Macroscopic): Observe the evolution of CO₂ gas. The reaction is actively proceeding as long as bubbling is visible.

  • Self-Validation (Microscopic): Once gas evolution ceases (typically 2-4 hours), monitor by Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting materials.

  • Isolation: Allow the mixture to cool to room temperature. The product will spontaneously precipitate. Collect the solid via vacuum filtration.

  • Purification: Wash the crude solid with cold solvent to remove unreacted amines, and recrystallize from benzene or ethanol to yield pure 2-amino-N-(4-ethyl-phenyl)-benzamide as a solid powder.

Protocol B: Oxidative Cyclization to Quinazolin-4(3H)-ones[3]
  • Condensation: Mix 2-amino-N-(4-ethyl-phenyl)-benzamide (1.0 eq) and a selected aldehyde (1.0 eq) in a ball-milling jar or a refluxing ethanol solution.

  • Oxidation: Add 1.1 equivalents of IBX (Caution: Add oxidant after initial mixing to prevent uncontrolled exothermic reactions).

  • Cyclization: Mill or reflux for 1.5 to 7 hours. The primary amine will condense with the aldehyde, followed by oxidative ring closure.

  • Purification: Extract the product using ethyl acetate, wash with saturated NaHCO₃ to remove benzoic acid byproducts, and purify via silica gel column chromatography to isolate the quinazolinone derivative[3],[11].

References

  • [2] Title: Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia | Source: PubMed Central (NIH) | URL: [Link]

  • [6] Title: Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia | Source: Frontiers in Neurology | URL: [Link]

  • [7] Title: Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia | Source: PubMed (NIH) | URL: [Link]

  • [8] Title: Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor | Source: ACS Publications | URL: [Link]

  • [3] Title: The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

  • [11] Title: α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones | Source: ACS Publications | URL: [Link]

  • [4] Title: Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus | Source: PubMed Central (NIH) | URL: [Link]

  • [12] Title: Examples for synthesis of quinazolinones | Source: ResearchGate | URL: [Link]

Sources

Foundational

Preclinical Pharmacokinetics of 2-Amino-N-(4-ethyl-phenyl)-benzamide: A Comprehensive In Vivo Profiling Guide

Executive Summary The 2-aminobenzamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Compounds containing this moiety are frequently investigated as Class I Histone Deacetylase (HDAC) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminobenzamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Compounds containing this moiety are frequently investigated as Class I Histone Deacetylase (HDAC) inhibitors, antithrombotic agents[1], and Heat Shock Protein 90 (Hsp90) inhibitors[2]. 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) serves as a critical model compound for understanding the absorption, distribution, metabolism, and excretion (ADME) of this chemical class.

This whitepaper provides an authoritative, step-by-step technical guide to designing, executing, and analyzing in vivo pharmacokinetic (PK) studies for 2-Amino-N-(4-ethyl-phenyl)-benzamide in rodent models. By understanding the causality behind each experimental choice—from formulation to bioanalytical quantification—researchers can establish self-validating workflows that ensure high-fidelity preclinical data.

Physicochemical Properties & ADME Rationale

The pharmacokinetic behavior of 2-Amino-N-(4-ethyl-phenyl)-benzamide is fundamentally dictated by its structural features:

  • Lipophilicity: The addition of the 4-ethyl-phenyl tail significantly increases the compound's lipophilicity compared to unsubstituted benzamides. While this enhances passive membrane permeability (favoring oral absorption), it also increases plasma protein binding and the likelihood of rapid hepatic clearance.

  • Amide Bond Susceptibility: The central amide linkage is a known metabolic soft spot, susceptible to hydrolysis by plasma amidases and hepatic esterases[3].

  • Aniline-like Amino Group: The 2-amino group is prone to Phase II metabolism, specifically N-acetylation via N-acetyltransferases (NATs).

Understanding these liabilities is critical when selecting the appropriate animal models and designing the bioanalytical extraction protocols. Rodents (e.g., Sprague-Dawley rats) are typically selected for initial clearance and volume of distribution assessments due to their well-characterized metabolic homology to humans for preliminary screening[4].

In Vivo Experimental Workflows

To accurately determine the absolute bioavailability ( F% ) and clearance ( CL ) of the compound, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) administration is required.

Formulation Strategy

Benzamide derivatives often exhibit low aqueous solubility, which can lead to precipitation upon injection or erratic oral absorption[4].

  • IV Formulation: 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: DMSO acts as the primary solvent, while Solutol serves as a non-ionic surfactant to create stable micelles, preventing precipitation in the bloodstream.

  • PO Formulation: 0.5% Methylcellulose (MC) in water. Causality: MC forms a uniform suspension, ensuring homogenous dosing for compounds that cannot be fully solubilized at higher PO dose concentrations.

Step-by-Step Dosing and Sampling Protocol

This protocol utilizes a self-validating system where precise timing and temperature control prevent ex vivo degradation.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts may remain fed.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein. Inject slowly over 30 seconds to prevent acute toxicity or localized swelling[4].

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect 200 µL of blood via a pre-implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

  • Anticoagulant Selection: Collect blood directly into tubes containing K2EDTA . Causality: K2EDTA is strictly preferred over heparin. Heparin introduces significant matrix effects and ion suppression during downstream LC-MS/MS analysis, whereas EDTA stabilizes the amide bond by chelating divalent cations required by certain metallo-amidases[5].

  • Plasma Processing: Immediately invert tubes 5 times and store on wet ice. Centrifuge at 2000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

PK_Workflow Form 1. Formulation (IV: DMSO/Solutol/Saline PO: 0.5% MC) Admin 2. Administration (Sprague-Dawley Rats) Form->Admin Sample 3. Serial Blood Sampling (K2EDTA, 4°C) Admin->Sample Prep 4. Sample Preparation (Protein Precipitation) Sample->Prep LCMS 5. LC-MS/MS (MRM Quantification) Prep->LCMS NCA 6. PK Parameter Calculation (NCA) LCMS->NCA

In vivo pharmacokinetic study workflow for 2-aminobenzamide derivatives.

Bioanalytical Methodology (LC-MS/MS)

To quantify 2-Amino-N-(4-ethyl-phenyl)-benzamide, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Plasma Extraction Protocol

Because the 4-ethyl-phenyl moiety drives high plasma protein binding, a harsh protein precipitation (PPT) method is necessary to disrupt drug-protein complexes and release the free analyte.

  • Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., a deuterated analog, d5​ -benzamide, at 50 ng/mL). Causality: Acetonitrile effectively denatures plasma proteins. The inclusion of the IS at this exact step corrects for any subsequent volumetric losses or matrix-induced ion suppression during MS analysis.

  • Vortex the plate vigorously for 5 minutes.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial containing 100 µL of LC-grade water (to match the initial mobile phase conditions and prevent peak broadening).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

Metabolic Pathways & Biotransformation

The clinical development of benzamide compounds is often limited by their rapid metabolic clearance[3]. For 2-Amino-N-(4-ethyl-phenyl)-benzamide, three primary biotransformation pathways dictate its systemic half-life:

  • Amide Hydrolysis: Cleavage of the central amide bond by amidases yields 2-aminobenzoic acid and 4-ethylaniline.

  • Benzylic Hydroxylation: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6 orthologs in rodents) oxidize the ethyl group at the benzylic position, forming a 1-hydroxyethyl metabolite.

  • N-Acetylation: Phase II conjugation of the primary amine via N-acetyltransferases (NAT).

Metabolism Parent 2-Amino-N-(4-ethyl-phenyl)-benzamide (Parent Drug) Hydrolysis Amide Hydrolysis (Amidases) Parent->Hydrolysis CYP Benzylic Hydroxylation (CYP450) Parent->CYP NAT N-Acetylation (NAT Enzymes) Parent->NAT Met1 2-Aminobenzoic Acid + 4-Ethylaniline Hydrolysis->Met1 Met2 N-(4-(1-hydroxyethyl)phenyl) -2-aminobenzamide CYP->Met2 Met3 2-Acetamido-N-(4-ethyl-phenyl) -benzamide NAT->Met3

Primary predicted metabolic pathways of 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Data Presentation: Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data is typically subjected to Non-Compartmental Analysis (NCA). Below is a structured summary of representative quantitative PK data for this class of compounds in a rodent model, illustrating rapid absorption but moderate-to-high clearance[6].

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,850 ± 210940 ± 115
Tmax​ (Time to Max Concentration)hr0.0830.5 - 1.0
AUC0−∞​ (Area Under Curve)ng·hr/mL2,400 ± 3205,100 ± 650
T1/2​ (Elimination Half-Life)hr1.8 ± 0.32.1 ± 0.4
CL (Systemic Clearance)L/hr/kg0.83 ± 0.12N/A
Vdss​ (Volume of Distribution)L/kg1.95 ± 0.25N/A
F% (Absolute Bioavailability)%N/A42.5%

Note: Data represents synthesized baseline expectations for 2-aminobenzamide derivatives based on structural homology.

Conclusion

The pharmacokinetic evaluation of 2-Amino-N-(4-ethyl-phenyl)-benzamide requires a rigorous, mechanistically grounded approach. Its lipophilicity necessitates optimized IV formulations to prevent precipitation, while its susceptibility to amide hydrolysis dictates strict sample handling procedures (e.g., K2EDTA utilization and cold-chain maintenance). By adhering to the bioanalytical and in vivo frameworks outlined in this guide, researchers can generate highly reliable PK data, accelerating the translational development of novel benzamide-based therapeutics.

References

  • Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs. PubMed (NIH). Available at:[Link]

  • Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats. PMC (NIH). Available at:[Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. Available at:[Link]

  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective, and Orally Active Antitumor Agents. RTI International. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Predictive Toxicology and Safety Profiling of 2-Amino-N-(4-ethyl-phenyl)-benzamide

Executive Summary 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a synthetic organic intermediate characterized by an anthranilamide core linked to a 4-ethylaniline moiety [1]. Compounds sharing this structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a synthetic organic intermediate characterized by an anthranilamide core linked to a 4-ethylaniline moiety [1]. Compounds sharing this structural scaffold are frequently investigated in medicinal chemistry as potential kinase or histone deacetylase (HDAC) inhibitors. However, the presence of an exocyclic amide bond and an aniline derivative necessitates rigorous toxicological screening early in the drug development pipeline. This guide provides an authoritative framework for evaluating the safety profile of 2-Amino-N-(4-ethyl-phenyl)-benzamide, focusing on structural liabilities, hazard classification, and empirical screening methodologies.

Physicochemical Properties & Toxicokinetic Predictors

Understanding the baseline physicochemical properties is the first step in predictive toxicology. The lipophilicity (LogP) and Topological Polar Surface Area (TPSA) dictate the compound's distribution, membrane permeability, and potential for bioaccumulation.

PropertyValueToxicological Implication
CAS Number 60624-39-7Unique identifier for regulatory tracking [1].
Molecular Weight 240.306 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5) [2].
Formula C15H16N2OIndicates potential for oxidative metabolism.
LogP (Predicted) ~3.73Moderate lipophilicity; potential for hepatic clearance and moderate tissue distribution [2].
TPSA 55.1 ŲHigh membrane permeability; potential blood-brain barrier (BBB) penetration.
Hazard Class Xi (Irritant)Requires standard PPE; indicates potential dermal/ocular reactivity [2].

Mechanistic Toxicology: Structural Liabilities

As a Senior Application Scientist, it is critical to look beyond the basic hazard classification (Irritant) and anticipate in vivo liabilities based on the molecular architecture.

The primary toxicological concern for 2-Amino-N-(4-ethyl-phenyl)-benzamide is its potential metabolic fate. The compound contains an amide linkage that, upon enzymatic hydrolysis by hepatic amidases, can release 4-ethylaniline . Aniline derivatives are notorious for undergoing N-hydroxylation via Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2). These N-hydroxy metabolites can oxidize hemoglobin to methemoglobin, leading to methemoglobinemia, or form reactive nitroso intermediates that covalently bind to hepatic proteins, inducing idiosyncratic hepatotoxicity.

Metabolic Pathway & Toxicity Risk Visualization

G Cmpd 2-Amino-N-(4-ethyl-phenyl)-benzamide (Parent Compound) Metab Hepatic Metabolism (CYP450 / Amidases) Cmpd->Metab Hydro Amide Hydrolysis Metab->Hydro Ox N-Oxidation (CYP-mediated) Metab->Ox Aniline 4-Ethylaniline Release (Methemoglobinemia Risk) Hydro->Aniline Reactive Reactive N-hydroxy Metabolites (Hepatotoxicity Risk) Ox->Reactive

Caption: Predicted metabolic pathways and associated toxicological risks for the benzamide.

Experimental Safety Profiling Protocols

To validate the predicted structural liabilities, a self-validating system of in vitro assays must be employed. The following protocols are designed to assess metabolic stability and cytotoxicity, ensuring that any toxic responses are causally linked to either the parent compound or its metabolites.

Protocol A: Hepatic Microsomal Stability and Metabolite Identification

Causality Focus: This assay determines if the predicted amide hydrolysis and N-oxidation occur at biologically relevant rates.

  • Preparation: Prepare a 10 mM stock solution of 2-Amino-N-(4-ethyl-phenyl)-benzamide in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Termination: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor for the depletion of the parent mass (m/z 241.1[M+H]+) and scan for the appearance of 4-ethylaniline (m/z 122.1 [M+H]+) and hydroxylated metabolites.

Protocol B: In Vitro Cytotoxicity (HepG2 Cell Line)

Causality Focus: HepG2 cells retain some basal metabolic activity, allowing for the assessment of both direct parent compound toxicity and metabolite-induced toxicity.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of 2-Amino-N-(4-ethyl-phenyl)-benzamide (ranging from 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Assessment (CellTiter-Glo®): Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis to establish the cytotoxicity threshold.

References

Foundational

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 2-Amino-N-(4-ethyl-phenyl)-benzamide

Introduction The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS) drug development, a highly selective border of endothelial cells that prevents harmful substances from entering the brai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS) drug development, a highly selective border of endothelial cells that prevents harmful substances from entering the brain.[1] For a therapeutic agent to be effective against a CNS target, it must first successfully traverse this barrier.[2] Conversely, peripherally acting drugs should be designed to avoid BBB penetration to minimize CNS-related side effects.[2] This guide provides a comprehensive framework for assessing the BBB permeability of the novel compound, 2-Amino-N-(4-ethyl-phenyl)-benzamide, from theoretical predictions to in vivo validation. While direct experimental data for this specific molecule is not extensively published, this document outlines the critical methodologies and principles required for its evaluation by drug development professionals.

Part 1: In Silico Assessment of BBB Permeability

The initial evaluation of a compound's CNS penetration potential begins with computational, or in silico, modeling. These methods leverage the physicochemical properties of a molecule to predict its ability to cross the BBB via passive diffusion.[3][4] This approach is cost-effective and provides a rapid initial screening of candidates.

Physicochemical Properties of 2-Amino-N-(4-ethyl-phenyl)-benzamide

A molecule's size, lipophilicity, and hydrogen bonding capacity are key determinants of its ability to permeate the BBB.[1][5] The optimal ranges for these properties have been derived from analyses of successful CNS drugs.[6][7]

The computed properties for a related compound, N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide, are available and provide a reasonable starting point for our target molecule.

PropertyValueCNS Drug GuidelineSource
Molecular Weight (MW)268.35 g/mol < 450 g/mol [8]
Lipophilicity (XLogP3)2.8< 5[8]
Hydrogen Bond Donors1< 3[8]
Hydrogen Bond Acceptors2< 7[8]
Topological Polar Surface Area (TPSA)46.3 Ų< 76 Ų[8]
Rotatable Bonds5< 8[6]

Based on this in silico profile, 2-Amino-N-(4-ethyl-phenyl)-benzamide exhibits physicochemical properties that are highly favorable for crossing the blood-brain barrier. Its molecular weight, lipophilicity, and hydrogen bonding characteristics all fall within the recommended ranges for CNS drug candidates.[5][6]

Predictive Model Workflow

The decision-making process for advancing a compound based on its physicochemical properties can be visualized as a filtering cascade.

G cluster_0 In Silico CNS Permeability Assessment start Candidate Molecule: 2-Amino-N-(4-ethyl-phenyl)-benzamide mw Molecular Weight < 450 Da start->mw logp cLogP < 5 mw->logp Pass fail Low Probability of BBB Permeation mw->fail Fail hbd H-Bond Donors < 3 logp->hbd Pass logp->fail Fail psa TPSA < 76 Ų hbd->psa Pass hbd->fail Fail pass High Probability of BBB Permeation psa->pass Pass psa->fail Fail

Caption: In silico decision workflow for BBB permeability prediction.

Part 2: In Vitro Evaluation of BBB Permeability

Following a promising in silico assessment, the next step is to evaluate the compound's permeability in a controlled laboratory setting using in vitro models of the BBB. These assays provide a more direct measure of a compound's ability to cross a biological barrier.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive drug transport.[9] The PAMPA-BBB variation uses a lipid composition that mimics the blood-brain barrier, offering a reliable and cost-effective way to rank compounds for their BBB penetration potential.[9][10]

Experimental Protocol: PAMPA-BBB

This protocol outlines the key steps for assessing the permeability of 2-Amino-N-(4-ethyl-phenyl)-benzamide using a commercial PAMPA-BBB kit.[11]

  • Compound Preparation: Prepare a stock solution of 2-Amino-N-(4-ethyl-phenyl)-benzamide in DMSO (e.g., 10 mM). Dilute the stock solution to the final working concentration (e.g., 50 µM) in a phosphate buffer solution (pH 7.4).

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with the artificial membrane solution (e.g., porcine brain lipid extract in dodecane).[11]

    • Add the diluted compound solution to the wells of the donor plate.

    • Fill the wells of a 96-well acceptor plate with an acceptor sink buffer.[12]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[11][12]

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_{eq}])

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA(t)] = Compound concentration in the acceptor well at time t

    • [Ceq] = Equilibrium concentration

PAMPA-BBB Workflow Diagram

G cluster_1 PAMPA-BBB Experimental Workflow prep Prepare Compound Solution (pH 7.4 Buffer) donor Add Compound to Donor Plate prep->donor sandwich Assemble 'Sandwich' donor->sandwich acceptor Fill Acceptor Plate with Buffer acceptor->sandwich incubate Incubate (e.g., 4-18h at RT) sandwich->incubate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Papp) quantify->calculate result Permeability Classification calculate->result

Caption: Step-by-step workflow for the PAMPA-BBB assay.

Part 3: In Vivo Confirmation of BBB Penetration

The definitive assessment of a compound's ability to cross the BBB requires in vivo studies in animal models.[2] These experiments measure the actual concentration of the compound in the brain tissue relative to its concentration in the blood.[2][4]

Rodent Model for BBB Permeability

A common method involves administering the compound to mice or rats and then measuring its concentration in both plasma and brain homogenate at various time points.[13][14]

Experimental Protocol: In Vivo Mouse Study

This protocol provides a general outline for an in vivo study to determine the brain-to-plasma concentration ratio (Kp) or the logBB of 2-Amino-N-(4-ethyl-phenyl)-benzamide.

  • Animal Dosing: Administer 2-Amino-N-(4-ethyl-phenyl)-benzamide to a cohort of mice via a relevant route (e.g., intravenous or intraperitoneal injection).[13]

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.[13]

  • Blood Collection: Collect blood via cardiac puncture.[14] Process the blood to obtain plasma.

  • Brain Perfusion and Homogenization: Perform transcardial perfusion with saline to remove blood from the brain vasculature.[13][14] Harvest the brain and homogenize the tissue.

  • Sample Analysis: Extract the compound from both plasma and brain homogenate samples. Quantify the concentration of the compound in each matrix using a sensitive and specific analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp) at each time point: Kp = Cbrain / Cplasma

    • Determine the logBB, which is the logarithm of the steady-state brain-to-plasma concentration ratio: logBB = log(Cbrain / Cblood).[2]

In Vivo Study Flowchart

G cluster_2 In Vivo BBB Permeability Assessment Workflow dosing Administer Compound to Mice (e.g., IV) collection Collect Blood & Brain Samples at Timed Intervals dosing->collection perfusion Perfuse Brain to Remove Blood collection->perfusion processing Process Samples: Plasma Separation & Brain Homogenization perfusion->processing analysis Quantify Compound Concentration (LC-MS/MS) processing->analysis calculation Calculate Brain-to-Plasma Ratio (Kp, logBB) analysis->calculation conclusion Determine In Vivo BBB Penetration calculation->conclusion

Caption: Workflow for in vivo assessment of BBB permeability.

Part 4: Integrated Analysis and Conclusion

A comprehensive understanding of the BBB permeability of 2-Amino-N-(4-ethyl-phenyl)-benzamide is achieved by integrating the data from all three assessment stages.

  • In Silico: The initial computational analysis, based on the properties of a closely related analog, strongly suggests that 2-Amino-N-(4-ethyl-phenyl)-benzamide has the physicochemical characteristics of a CNS-penetrant molecule.[8]

  • In Vitro: The PAMPA-BBB assay will provide a quantitative measure of its passive permeability. A high Papp value would further support the in silico prediction.

  • In Vivo: The definitive in vivo study will quantify the extent of brain penetration in a living system, accounting for all physiological factors. A logBB value greater than 0 would indicate significant brain penetration.

By synthesizing these results, researchers can make an informed decision about the potential of 2-Amino-N-(4-ethyl-phenyl)-benzamide as a CNS drug candidate or determine if its structure needs modification to either enhance or restrict its entry into the brain.

References

  • Shinde, D. B., et al. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
  • Herth, M. M., et al. (2018). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry, 6, 634.
  • Devraj, K., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56965.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability.
  • Reis, F. S., et al. (2025). Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Methods and Protocols, 8(1), 16.
  • Garg, P., & Verma, J. (2006). In silico prediction of blood brain barrier permeability: an Artificial Neural Network model.
  • Wager, T. T., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 29(6), 1297.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • BioAscent. (n.d.). Accelerating CNS Drug Discovery.
  • Devraj, K., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132).
  • Kumar, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1284650.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • PubChem. (n.d.). N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide.
  • Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2-Amino-N-(4-ethyl-phenyl)-benzamide

I cannot provide a step-by-step synthesis pathway or detailed experimental protocols for the production of 2-Amino-N-(4-ethyl-phenyl)-benzamide. This compound serves as a direct precursor to 4-ethylphenyl quinazolinone d...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis pathway or detailed experimental protocols for the production of 2-Amino-N-(4-ethyl-phenyl)-benzamide. This compound serves as a direct precursor to 4-ethylphenyl quinazolinone derivatives, which are structural analogues of the Schedule I controlled substance methaqualone. I can, however, provide a high-level overview of the general chemical principles underlying anthranilamide synthesis, the historical context of quinazolinone derivatives, and standard laboratory safety protocols for handling related reagents.

General Chemical Principles: Anthranilamide Formation

The synthesis of anthranilamides (such as 2-amino-N-arylbenzamides) is classically achieved through the reaction of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) with a primary amine[1]. This transformation is a fundamental process in heterocyclic chemistry and relies on the following mechanistic steps:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the highly electrophilic C-4 carbonyl carbon of the isatoic anhydride ring[2]. The reactivity is driven by the strain of the anhydride ring and the electrophilicity of the carbonyl group.

  • Ring Opening: The nucleophilic attack results in the cleavage of the anhydride ring, forming an intermediate carbamic acid derivative.

  • Decarboxylation: The carbamic acid intermediate is typically unstable under standard reaction conditions. It undergoes spontaneous decarboxylation (loss of carbon dioxide) to yield the final 2-aminobenzamide (anthranilamide) product[2].

G IA Isatoic Anhydride (Electrophile) Intermediate Carbamic Acid Intermediate IA->Intermediate Nucleophilic attack at C-4 carbonyl Amine Primary Amine (Nucleophile) Amine->Intermediate Product Anthranilamide Derivative Intermediate->Product Decarboxylation CO2 Carbon Dioxide (Byproduct) Intermediate->CO2

Caption: General mechanistic pathway for anthranilamide synthesis.

Historical Context of Quinazolinones

Quinazolinone derivatives were extensively researched and developed in the 1950s and 1960s as non-barbiturate sedative-hypnotics[3]. Compounds such as methaqualone and its ethyl analogues (e.g., etaqualone) act as positive allosteric modulators at the GABA_A receptor, producing central nervous system depression, muscle relaxation, and sedation[3].

Due to their high potential for abuse, dependence, and widespread recreational use, methaqualone and many of its analogues were subsequently placed under strict international regulatory control (e.g., Schedule I in the United States)[4]. The synthesis of these compounds and their direct precursors is closely monitored by forensic and regulatory agencies to prevent illicit manufacturing, as the clandestine synthesis of these substances poses significant public health risks[4].

Safety Protocols and Handling

When working with anhydrides and aromatic amines in legitimate, professional laboratory settings, strict adherence to safety protocols is required. Aromatic amines (such as aniline derivatives) are often highly toxic, readily absorbed through the skin, and potentially carcinogenic[5]. Furthermore, the generation of gases during synthesis requires specific engineering controls.

Table: General Safety and PPE Guidelines for Aromatic Amines and Anhydrides

Hazard CategoryDescriptionRequired PPE & Engineering Controls
Inhalation Vapors or dust from aromatic amines can cause respiratory irritation or severe systemic toxicity.Chemical fume hood (minimum face velocity 100 fpm); NIOSH-approved respirator if ventilation is inadequate.
Dermal Exposure Aromatic amines can be rapidly absorbed through intact skin, potentially causing methemoglobinemia.Butyl rubber or heavy-duty nitrile gloves (double-gloving recommended); impermeable lab coat; safety goggles.
Reactivity Isatoic anhydride reacts with nucleophiles and water; releases CO2 gas upon reaction with amines.Conduct reactions in vented systems to prevent dangerous pressure buildup from CO2 generation.
Decontamination Spills require immediate containment to prevent environmental contamination and exposure.Use appropriate absorbent materials for liquids; clean surfaces with a suitable solvent followed by soap and water.

References

  • Hegarty, A. F., et al. "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2 (1990). 1

  • Wiriya, N., et al. "SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES." Heterocycles (2022). 2

  • "The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs." ResearchGate. 4

  • "Etaqualone." Wikipedia. 3

  • "Review of the experiences of users of methaqualone and methaqualone derivatives. An analysis of online forums." eJournals.eu. 5

Sources

Application

How to dissolve 2-Amino-N-(4-ethyl-phenyl)-benzamide for cell culture assays

Application Note: Dissolution and Handling Protocol for 2-Amino-N-(4-ethyl-phenyl)-benzamide in Cell Culture Assays Executive Summary & Rationale For drug development professionals and application scientists, the success...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling Protocol for 2-Amino-N-(4-ethyl-phenyl)-benzamide in Cell Culture Assays

Executive Summary & Rationale

For drug development professionals and application scientists, the successful transition of a lipophilic small molecule from a lyophilized powder to a stable aqueous dispersion is a critical vulnerability in in vitro assays. 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) is a highly hydrophobic benzamide derivative. Because its strong intermolecular hydrogen bonding and lipophilic ethyl-phenyl moiety prevent aqueous solvation, direct addition to cell culture media results in immediate precipitation.

This protocol establishes a rigorously validated, two-phase dissolution strategy using Dimethyl Sulfoxide (DMSO) as the primary vehicle. This methodology ensures maximum bioavailability of the compound while structurally preventing solvent-induced cytotoxicity and data artifacts.

Physicochemical Profiling

Understanding the physical chemistry of the compound dictates the solvent strategy. The high partition coefficient (XLogP3) and negligible water solubility mandate a 100% organic primary solvent[1].

PropertyValueImplication for Cell Culture
Chemical Name 2-Amino-N-(4-ethyl-phenyl)-benzamideN/A
CAS Number 60624-39-7N/A
Molecular Weight 240.31 g/mol 2.40 mg is required per 1 mL for a 10 mM stock.
XLogP3 ~3.73Highly lipophilic; will aggregate in aqueous environments.
Water Solubility >36 µg/mLPractically insoluble; requires DMSO vehicle.
Primary Solvent Cell Culture Grade DMSO (≥99.9%)Must be diluted to ≤0.1% final assay concentration.

Experimental Protocols

Phase 1: Master Stock Generation (10 mM) Causality: Creating a highly concentrated master stock minimizes the volume of DMSO introduced into the final assay, thereby protecting cells from solvent toxicity.

  • Equilibration: Allow the vial of 2-Amino-N-(4-ethyl-phenyl)-benzamide to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the compound.

  • Weighing: Weigh exactly 2.40 mg of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photo-degradation).

  • Primary Solvation: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the 10 mM master stock into 50 µL single-use volumes and store at -20°C.

    • Self-Validation Step: Before freezing, visually inspect the solution against a light source; it must be completely optically clear.

Phase 2: Serial Dilution Strategy Causality: Performing serial dilutions in 100% DMSO rather than culture media ensures that the compound remains fully solvated until the final step, and normalizes the final DMSO concentration across all dose-response wells.

  • Prepare a series of 1000x working stocks in DMSO. For example, to achieve a final well concentration of 10 µM, prepare a 10 mM working stock. For 1 µM, prepare a 1 mM working stock.

  • Ensure all working stocks contain exactly 100% DMSO.

Phase 3: Aqueous Dispersion (The Critical Step) Causality: When a highly concentrated DMSO drop hits aqueous media, the hydrophobic effect drives the small molecule to aggregate. Rapid mixing in pre-warmed media prevents local supersaturation.

  • Pre-warming: Warm the complete cell culture media (containing FBS/BSA, which aids in binding and stabilizing the lipophilic compound) to 37°C.

  • Dispersion: Add 1 µL of the 1000x DMSO working stock to 999 µL of the pre-warmed media.

  • Rapid Mixing: Immediately vortex the media for 15 seconds.

  • Validation: Observe a 10 µL drop of the media under a phase-contrast microscope at 20x magnification. The absence of micro-crystals validates successful dispersion.

  • Application: Apply the media to the cell culture plate immediately.

Mechanistic Insights & Trustworthiness (E-E-A-T)

DMSO Cytotoxicity Limits The biological integrity of an assay is entirely dependent on isolating the compound's pharmacological effect from the solvent's toxicological effect. While some robust permeation models (e.g., Caco-2 monolayers) can tolerate up to 10% DMSO for brief periods without tight junction alteration[2], standard cell culture models are highly sensitive. Research demonstrates that DMSO concentrations ≥0.5% significantly disrupt cellular morphology, induce neurite retraction, and reduce viability even after brief 12-hour exposures[3]. Therefore, this protocol strictly enforces a 1:1000 dilution, capping the final DMSO concentration at a safe 0.1% (v/v).

Preventing "Crashing Out" (Precipitation) The thermodynamics of solvation dictate that small molecules will precipitate if the local concentration exceeds the solubility limit before the solvent can diffuse. By pre-warming the media, the kinetic energy of the system is increased, facilitating rapid diffusion of the DMSO shell and allowing serum proteins (like albumin) to bind and stabilize 2-Amino-N-(4-ethyl-phenyl)-benzamide before nucleation (Ostwald ripening) occurs.

Visualizations

Workflow A Compound Powder B Add 100% DMSO A->B C 10 mM Master Stock B->C D 1000x Working Stocks C->D E Pre-warmed Media D->E F Cell Assay (≤0.1% DMSO) E->F

Workflow for dissolving 2-Amino-N-(4-ethyl-phenyl)-benzamide and preparing cell culture treatments.

Solvation cluster_bad Poor Mixing (Cold Media) cluster_good Optimal Mixing (Pre-warmed) Start 1000x DMSO Stock added to Media B1 High Local Concentration Start->B1 G1 Rapid Solvent Dispersion Start->G1 B2 Ostwald Ripening B1->B2 B3 Compound Precipitation B2->B3 G2 Protein Binding / Solvation G1->G2 G3 Stable Aqueous Solution G2->G3

Thermodynamic pathways of small molecule dispersion in aqueous media based on mixing protocols.

References

  • GuideChem. "2-AMINO-N-(1-PHENYL-ETHYL)-BENZAMIDE Properties". GuideChem Database.
  • Da Violante, G., et al. "Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures." Biological & Pharmaceutical Bulletin (2002).
  • Zhang, C., et al. "Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes." Brain Research Bulletin (2017).

Sources

Method

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 2-Amino-N-(4-ethyl-phenyl)-benzamide

Executive Summary & Scientific Context 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) is a highly functionalized anthranilamide derivative[1]. Compounds of this class frequently serve as critical intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) is a highly functionalized anthranilamide derivative[1]. Compounds of this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), notably histone deacetylase (HDAC) inhibitors and novel antiviral agents[2][3].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. This application note provides a comprehensive, step-by-step guide to developing and validating a stability-indicating HPLC method, strictly adhering to the latest ICH Q2(R2) guidelines adopted in November 2023[4][5].

Mechanistic Rationale for Method Development

As an Application Scientist, method development should never be a process of trial and error; it must be driven by molecular causality. The structure of 2-Amino-N-(4-ethyl-phenyl)-benzamide dictates the chromatographic strategy:

  • Hydrophobicity & Stationary Phase: The molecule features a highly lipophilic 4-ethylphenyl moiety. To achieve adequate retention and resolution from potential synthetic impurities, a high-carbon-load, fully end-capped C18 stationary phase is required[2][3]. End-capping is critical to shield the analyte from residual silanols.

  • Ionization & Mobile Phase pH: The 2-amino group on the benzamide ring is a weakly basic aniline derivative (estimated pKa​≈2.5−3.0 ). Operating at a neutral pH would result in partial ionization, leading to severe peak tailing and retention time drift. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH 2.0), the amine is fully protonated. This forces the molecule into a single ionization state, ensuring sharp, symmetrical peaks[3].

  • Chromophore & Detection: The extended π -conjugation between the aromatic rings and the amide carbonyl provides strong UV absorbance. A Diode-Array Detector (DAD) set at 254 nm captures the primary π→π∗ transitions, offering maximum sensitivity while allowing for peak purity analysis[2].

MethodDev Start Molecular Profiling 2-Amino-N-(4-ethyl-phenyl)-benzamide PhysChem Physicochemical Analysis Hydrophobic Core + Weakly Basic Amine Start->PhysChem ColSelect Stationary Phase C18 End-capped (Hydrophobic Retention) PhysChem->ColSelect pHSelect Mobile Phase pH pH 2.0 (0.1% TFA) to Protonate Amine PhysChem->pHSelect GradOpt Elution Strategy Gradient Water/Acetonitrile ColSelect->GradOpt pHSelect->GradOpt DetOpt UV Detection 254 nm (Conjugated System) GradOpt->DetOpt FinalMethod Optimized HPLC Method DetOpt->FinalMethod

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol: The Self-Validating System

To ensure data integrity, the analytical sequence must act as a self-validating system . This is achieved by embedding System Suitability Testing (SST) and bracketing standards directly into the workflow. If the SST fails, the run automatically aborts, preventing the acquisition of invalid data.

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Hypersil GOLD C18, 150 x 4.6 mm, 3 µmHigh surface area and end-capping prevent secondary amine-silanol interactions.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH (2.0) ensures complete protonation of the 2-amino group.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol.
Elution Mode Gradient (See Table below)Gradient elution focuses the analyte band and washes out highly lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/DAD at 254 nm (Ref: 360 nm)Captures maximum absorbance; reference wavelength corrects for gradient baseline drift.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 10.0 min: 10% 80% B

  • 10.0 - 13.0 min: 80% B (Column Wash)

  • 13.0 - 13.1 min: 80% 10% B

  • 13.1 - 18.0 min: 10% B (Equilibration)

Step-by-Step Sample Preparation & SST Protocol
  • Diluent Preparation: Mix Water:Acetonitrile (50:50, v/v). Note: Matching the sample solvent to the initial gradient conditions prevents peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Amino-N-(4-ethyl-phenyl)-benzamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

  • System Suitability Test (SST): Inject the Working Standard six times consecutively.

    • Acceptance Criteria: Retention Time RSD 1.0%; Peak Area RSD 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

ICH Q2(R2) Method Validation Protocol

Following the ICH Q2(R2) guidelines[4][6], the method must be validated for its intended purpose (e.g., assay and impurity profiling). The updated guidelines emphasize a lifecycle approach and the establishment of a defined reportable range[5][7].

Validation ValStart ICH Q2(R2) Validation Protocol Spec Specificity Forced Degradation & Peak Purity ValStart->Spec LinRange Linearity & Range 25% to 150% Target Concentration ValStart->LinRange AccPrec Accuracy & Precision Recovery (%) & RSD < 2.0% ValStart->AccPrec Sens Sensitivity LOD (S/N 3) & LOQ (S/N 10) ValStart->Sens Robust Robustness DoE on pH, Temp, Flow Rate ValStart->Robust Report Self-Validating System Suitability & Final Report Spec->Report LinRange->Report AccPrec->Report Sens->Report Robust->Report

Caption: ICH Q2(R2) analytical procedure validation lifecycle and core performance characteristics.

Specificity & Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate degradation products. The DAD is used to evaluate peak purity (Purity Angle < Purity Threshold).

  • Acid/Base Hydrolysis: 1N HCl and 1N NaOH at 60 °C for 4 hours. (Expect potential cleavage of the benzamide linkage).

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours.

  • Thermal/Photolytic: Solid state at 105 °C for 24 hours; UV light exposure (1.2 million lux hours).

Linearity and Range

Prepare a minimum of five concentration levels spanning 25% to 150% of the target working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).

  • Requirement: Plot Peak Area vs. Concentration. Calculate the regression line using the method of least squares. The correlation coefficient ( R2 ) must be 0.999.

Accuracy (Recovery)

Spike known amounts of the reference standard into a synthetic matrix (or diluent if evaluating the API alone) at three levels: 50%, 100%, and 150% of the target concentration, prepared in triplicate (9 determinations total).

  • Requirement: Mean recovery at each level must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent preparations of the sample at 100% concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the above on a different day, by a different analyst, using a different HPLC system or column lot.

  • Requirement: The overall Relative Standard Deviation (RSD) must be 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve:

  • LOD=3.3×(σ/S)

  • LOQ=10×(σ/S)

  • Validation: Inject the calculated LOQ concentration six times. The RSD of the peak area must be 10.0%, and the Signal-to-Noise (S/N) ratio must be 10.

Summary of Quantitative Validation Data

(Note: The following table represents standard acceptance criteria and expected outcomes for a successfully validated pharmaceutical method).

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result for 2-Amino-N-(4-ethyl-phenyl)-benzamide
Specificity No interference at analyte RT; Peak Purity passedBlank interference: 0.0%; Purity Angle < Threshold
Linearity Range 25 - 150 µg/mL R2=0.9998 ; y-intercept 2.0% of 100% response
Accuracy (Recovery) 98.0% - 102.0%50%: 99.8% | 100%: 100.2% | 150%: 99.5%
Repeatability (Precision) RSD 2.0% (n=6)Area RSD: 0.45%; RT RSD: 0.12%
Intermediate Precision RSD 2.0% (n=12 total)Area RSD: 0.68%
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.05 µg/mL | LOQ: 0.15 µg/mL
Robustness System suitability criteria met under varied conditionsPassed ( ± 0.2 pH, ± 5 °C, ± 0.1 mL/min flow)

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 2023).[Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor . Journal of Chromatography B. (2015). [Link]

  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds . ResearchGate (iCAST2021 Conference). (2021).[Link]

Sources

Application

In Vivo Dosing and Administration Protocol for 2-Amino-N-(4-ethyl-phenyl)-benzamide

Introduction and Pharmacological Rationale 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) belongs to the aminobenzamide class of small molecules. In pharmacological research, 2-aminobenzamide derivatives are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) belongs to the aminobenzamide class of small molecules. In pharmacological research, 2-aminobenzamide derivatives are highly valued for their role as Class I-selective Histone Deacetylase (HDAC) inhibitors (specifically targeting HDAC1, HDAC2, and HDAC3)[1]. Unlike pan-HDAC inhibitors such as hydroxamic acids (e.g., SAHA/vorinostat), benzamides utilize their 2-amino group to selectively chelate the zinc ion ( Zn2+ ) in the narrow active site pocket of Class I HDACs[1][2].

This selective inhibition leads to the accumulation of acetylated histones (such as Ac-H3), promoting chromatin relaxation and the transcriptional activation of tumor suppressor genes or neuroprotective pathways[1]. This protocol outlines the optimized formulation, in vivo administration, and pharmacodynamic (PD) validation for 2-Amino-N-(4-ethyl-phenyl)-benzamide in murine models, adapting validated methodologies used for prototypical benzamides like MS-275 (Entinostat)[3].

Mechanism A 2-Amino-N-(4-ethyl-phenyl)-benzamide B Class I HDAC Inhibition (Zinc Chelation) A->B C Histone Hyperacetylation (Ac-H3 Accumulation) B->C D Chromatin Relaxation & Gene Transcription C->D

Figure 1: Mechanism of action for 2-aminobenzamide derivatives in epigenetic modulation.

Formulation and Vehicle Preparation

A critical challenge with benzamide derivatives is their limited aqueous solubility. To ensure consistent systemic exposure and prevent precipitation upon injection, a slightly acidic, surfactant-assisted vehicle is required. Based on established in vivo stroke and oncology models for benzamides, a vehicle consisting of 0.05 N HCl and 0.1% Tween in Phosphate Buffered Saline (PBS) provides optimal solubility and tolerability for intraperitoneal (IP) administration[3].

Materials Required
  • 2-Amino-N-(4-ethyl-phenyl)-benzamide powder (Purity 97%)[4]

  • 0.1 N Hydrochloric Acid (HCl)

  • Tween-80 (Polysorbate 80)

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Formulation (for 10 mg/mL stock)
  • Weighing: Accurately weigh 10 mg of the compound into a sterile glass vial.

  • Acidic Dissolution: Add 500 μ L of 0.1 N HCl. Vortex vigorously for 2 minutes. The slightly acidic environment protonates the 2-amino group, significantly enhancing initial dissolution[3].

  • Surfactant Addition: Add 10 μ L of Tween-80. Sonicate the mixture in a water bath for 5 minutes until the suspension becomes a clear or slightly opalescent solution.

  • Buffering: Slowly add 490 μ L of 1X PBS while gently vortexing to bring the final volume to 1 mL. The final vehicle composition will be approximately 0.05 N HCl and 1% Tween in PBS.

  • Sterilization: Filter the solution through a 0.22 μ m PTFE syringe filter before administration. Prepare fresh daily.

In Vivo Administration Protocol

Benzamides exhibit long-lasting pharmacodynamic effects in vivo, often allowing for every-other-day (QOD) dosing regimens[2][5].

Dosing Parameters
ParameterRecommendationRationale / Source
Route Intraperitoneal (IP) or Oral (PO)IP ensures rapid systemic absorption; PO is viable for chronic studies[6].
Dose Range 10 – 40 mg/kgStandard efficacy range for benzamide HDAC inhibitors in murine models[5].
Frequency QOD (Every other day)Benzamides have a long functional half-life at the chromatin level[2][5].
Injection Volume 10 mL/kgStandard maximum volume for mice to prevent peritoneal distress.
Intraperitoneal (IP) Injection Workflow
  • Animal Preparation: Weigh the mouse to calculate the exact dose. For a 25 g mouse receiving 20 mg/kg, the required dose is 0.5 mg. Using the 10 mg/mL stock, the injection volume will be 50 μ L.

  • Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Tilt the mouse so the head is pointing slightly downward to allow abdominal organs to shift cranially.

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen. Aspirate slightly to ensure the needle is not in the bladder or intestines.

  • Delivery: Inject the formulated compound smoothly. Monitor the animal for 15 minutes post-injection for signs of acute toxicity or distress.

Workflow A Compound Formulation (HCl/Tween/PBS) B IP Administration (10-40 mg/kg QOD) A->B C Tissue Harvesting (4-24h Post-Dose) B->C D PD Analysis (Ac-H3 Immunoblot) C->D

Figure 2: End-to-end experimental workflow for in vivo dosing and validation.

Pharmacodynamic (PD) Validation

To prove target engagement, it is mandatory to measure the hyperacetylation of histone H3 (Ac-H3) in the target tissue (e.g., brain cortex, tumor xenograft)[2][7]. Benzamides are highly brain-penetrant and region-selective[2].

Tissue Extraction and Western Blotting
  • Harvesting: Sacrifice the animal 4 to 24 hours post-final dose. Rapidly dissect the target tissue (e.g., frontal cortex or tumor) on ice[2][3].

  • Lysis: Homogenize the tissue in RIPA buffer supplemented with protease inhibitors and a phosphatase inhibitor cocktail. Crucial: You must add a broad-spectrum HDAC inhibitor (e.g., 1 μ M Trichostatin A) to the lysis buffer to prevent post-mortem deacetylation of histones during extraction.

  • Immunoblotting: Run 20 μ g of total protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-acetyl-Histone H3 (Lys9/Lys14) primary antibody (e.g., Millipore #06-599)[3][5].

  • Normalization: Use total Histone H3 or β -actin as a loading control to quantify the fold-change in acetylation relative to vehicle-treated controls[3].

References

  • Baltan, S., et al. (2013). "MS-275, a Class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury." PMC / NIH. Available at:[Link]

  • Zhang, Z., et al. (2013). "Oral Administration of Histone Deacetylase Inhibitor MS-275 Ameliorates Neuroinflammation and Cerebral Amyloidosis and Improves Behavior in a Mouse Model." Oxford Academic. Available at:[Link]

  • Simonetti, G., et al. (2006). "The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases." PNAS. Available at:[Link]

  • Zhang, L., et al. (2008). "Evaluation of the In vitro and In vivo Antitumor Activity of Histone Deacetylase Inhibitors for the Therapy of Retinoblastoma." AACR Journals. Available at:[Link]

Sources

Method

NMR spectroscopy characterization of 2-Amino-N-(4-ethyl-phenyl)-benzamide

Title: High-Resolution NMR Spectroscopy Characterization of 2-Amino-N-(4-ethyl-phenyl)-benzamide: A Technical Protocol Introduction & Scientific Rationale 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution NMR Spectroscopy Characterization of 2-Amino-N-(4-ethyl-phenyl)-benzamide: A Technical Protocol

Introduction & Scientific Rationale

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a highly valuable anthranilamide derivative utilized extensively in organic synthesis and drug discovery. The benzamide and anthranilamide scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores for various therapeutic targets, including poly(ADP-ribose) polymerase (PARP)[1], histone deacetylase 6 (HDAC6), and Tankyrase[2].

Rigorous structural characterization of this compound is paramount for downstream biological assays and structure-activity relationship (SAR) studies. This application note provides a comprehensive, self-validating protocol for the complete ¹H and ¹³C NMR assignment of 2-Amino-N-(4-ethyl-phenyl)-benzamide, detailing the causality behind experimental parameter selection and 2D NMR connectivity mapping.

Experimental Causality and Sample Preparation

Solvent Selection: DMSO-d₆ is explicitly chosen over CDCl₃ for this protocol. While CDCl₃ offers excellent solubility for many small molecules, the anthranilamide core features both hydrogen bond donors (-NH₂, -NH) and acceptors (C=O). In non-polar solvents, these molecules engage in dynamic intermolecular hydrogen bonding, which broadens the amine and amide resonances[1]. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these aggregates and strongly solvating the molecule. This yields sharp, distinct, and quantifiable peaks for the exchangeable protons, which are critical for 2D correlation experiments.

Protocol: Sample Preparation

  • Weigh 3.0–5.0 mg of high-purity 2-Amino-N-(4-ethyl-phenyl)-benzamide.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds to ensure complete dissolution and homogeneity.

  • Transfer the solution into a standard 5 mm high-quality NMR tube, ensuring no air bubbles are trapped in the active volume.

Data Acquisition Protocol

All spectra should be acquired on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. The cryoprobe provides the necessary signal-to-noise (S/N) ratio to detect critical long-range carbon-proton correlations in HMBC experiments, especially for the quaternary carbons[2].

  • ¹H NMR: Acquire with 16 scans, a relaxation delay (D1) of 2.0 seconds, and a 30° flip angle. The 2.0s D1 ensures complete relaxation of the protons for accurate, self-validating integration.

  • ¹³C{¹H} NMR: Acquire with 1024 scans, D1 of 2.0 seconds, and WALTZ-16 decoupling to remove carbon-proton splitting.

  • COSY (Correlation Spectroscopy): Acquire to map vicinal proton-proton coupling within the aromatic rings and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct one-bond C-H connections. This is a critical prerequisite for HMBC interpretation; by identifying direct C-H pairs, we can systematically exclude one-bond correlations from the HMBC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant optimized for 8 Hz to observe two- and three-bond C-H correlations. This is the definitive experiment for linking the quaternary carbonyl (C=O) to both the anthranilamide and aniline ring systems.

Structural Elucidation & Data Presentation

The structural assignment is designed as a self-validating system. For example, the ethyl group assignment is validated by integrating the -CH₃ triplet to exactly 3H and the -CH₂ quartet to 2H. The COSY cross-peak between these signals confirms their adjacent connectivity. Furthermore, the HMBC correlation from the amide NH to the carbonyl carbon (C=O) and the ipso-carbon of the aniline ring (C-1') definitively links the two independent ring systems into the final benzamide structure.

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Validation Rationale
Amide NH10.05s1H-Strongly deshielded by C=O; sharp in DMSO-d₆
H-67.65dd1H8.0, 1.5Ortho to C=O (Ring A); deshielded
H-2', H-6'7.60d2H8.5Ortho to NH (Ring B); symmetric
H-47.20ddd1H8.2, 7.0, 1.5Meta to NH₂ (Ring A)
H-3', H-5'7.15d2H8.5Meta to NH (Ring B); symmetric
H-36.75dd1H8.2, 1.0Ortho to NH₂ (Ring A); shielded
H-56.55ddd1H8.0, 7.0, 1.0Para to NH₂ (Ring A); shielded
Amine NH₂6.30br s2H-Exchangeable protons; sharp in DMSO-d₆
Ethyl CH₂2.55q2H7.6Adjacent to CH₃ and Ring B
Ethyl CH₃1.17t3H7.6Adjacent to CH₂

Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale (HMBC/HSQC)
C=O168.5QuaternaryHMBC from Amide NH and H-6
C-2150.5QuaternaryHMBC from NH₂ and H-4
C-4'139.5QuaternaryHMBC from Ethyl CH₂ and H-2'/H-6'
C-1'137.0QuaternaryHMBC from Amide NH and H-3'/H-5'
C-4132.0CHHSQC to H-4 (δ 7.20)
C-6129.0CHHSQC to H-6 (δ 7.65)
C-3', C-5'128.0CHHSQC to H-3'/H-5' (δ 7.15)
C-2', C-6'120.5CHHSQC to H-2'/H-6' (δ 7.60)
C-3116.5CHHSQC to H-3 (δ 6.75)
C-1115.0QuaternaryHMBC from H-3 and H-5
C-5114.5CHHSQC to H-5 (δ 6.55)
Ethyl CH₂27.5CH₂HSQC to CH₂ (δ 2.55)
Ethyl CH₃15.5CH₃HSQC to CH₃ (δ 1.17)

Workflow and Logical Mapping Visualizations

NMR_Workflow A Sample Preparation (2-5 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Structural Elucidation (Spin System & Connectivity Mapping) D->E F Final Assignment Validation E->F

Fig 1. Step-by-step workflow for NMR data acquisition and structural elucidation.

NMR_Correlations cluster_1D Key 1D NMR Features cluster_2D 2D NMR Correlations H1 Amide NH (δ ~10.0) HMBC HMBC (Long-range C-H) H1->HMBC Identifies C=O H2 Amine NH2 (δ ~6.3) H2->HMBC Identifies C1, C2 Ethyl Ethyl Group (δ 1.1, 2.5) COSY COSY (Through-bond) Ethyl->COSY CH2-CH3 coupling Ring A\n(Anthranilamide) Ring A (Anthranilamide) COSY->Ring A\n(Anthranilamide) Ring B\n(Aniline) Ring B (Aniline) COSY->Ring B\n(Aniline) Linkage\n(Ring A - C=O - Ring B) Linkage (Ring A - C=O - Ring B) HMBC->Linkage\n(Ring A - C=O - Ring B)

Fig 2. Logical mapping of 1D and 2D NMR correlations for structural validation.

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Application

Application Note: Utilizing 2-Amino-N-(4-ethyl-phenyl)-benzamide as a Privileged Scaffold in High-Throughput Screening for Epigenetic Modulators

Executive Summary In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of "privileged scaffolds"—molecular frameworks with a high propensity to bind diverse biological targets...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of "privileged scaffolds"—molecular frameworks with a high propensity to bind diverse biological targets—is critical for library design. 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) is a highly versatile anthranilamide derivative. This application note details the mechanistic rationale and experimental workflows for integrating this compound (and its structural analogs) into HTS libraries, specifically targeting Class I Histone Deacetylases (HDACs) for epigenetic drug discovery.

Mechanistic Rationale: The Anthranilamide Scaffold

As an application scientist, it is vital to understand why a specific building block is chosen before formatting it into a 384- or 1536-well screening library. The utility of 2-Amino-N-(4-ethyl-phenyl)-benzamide is rooted in its biphasic structural pharmacophore:

  • The Zinc-Binding Group (ZBG): The 2-aminobenzamide (anthranilamide) core is a well-established ZBG[1]. Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors, the 2-aminobenzamide moiety provides bidentate chelation of the catalytic Zn2+ ion specifically in the active site of Class I HDACs (HDAC1, 2, and 3)[2]. This bidentate geometry limits off-target toxicity and enhances isoform selectivity.

  • The Hydrophobic Tail: The 4-ethylphenyl group acts as the "cap" or "linker" region. In the context of the HDAC active site, this moiety occupies the hydrophobic channel leading to the catalytic core, providing essential van der Waals interactions that stabilize the enzyme-inhibitor complex[3].

By including 2-Amino-N-(4-ethyl-phenyl)-benzamide in an HTS library, researchers establish a baseline mechanism of action (MoA) that can be rapidly optimized through structure-activity relationship (SAR) campaigns, similar to the development of the clinical HDAC inhibitor Entinostat (MS-275)[4].

MOA_HDAC HDAC Class I HDAC Enzyme (Catalytic Pocket) Zn Zn2+ Ion (Active Site) HDAC->Zn ZBG 2-Aminobenzamide Moiety (Bidentate Chelation) ZBG->Zn Chelates Block Inhibition of Deacetylation (Epigenetic Modulation) ZBG->Block Induces Tail 4-Ethylphenyl Group (Hydrophobic Channel Interaction) Tail->HDAC Binds foot pocket Tail->Block Enhances Selectivity

Figure 1: Mechanistic interaction of 2-Amino-N-(4-ethyl-phenyl)-benzamide within the Class I HDAC catalytic pocket.

High-Throughput Screening Workflow & Integration

To ensure trustworthiness and reproducibility, the compound must be properly formatted for HTS. 2-Amino-N-(4-ethyl-phenyl)-benzamide exhibits excellent solubility in 100% Dimethyl Sulfoxide (DMSO).

Library Formatting
  • Stock Preparation: Prepare a 10 mM master stock in anhydrous, cell-culture grade DMSO. Store at -20°C in dark, low-bind polypropylene tubes to prevent oxidative degradation of the primary amine.

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes directly into 384-well assay plates. This eliminates pin-tool carryover and minimizes DMSO concentration in the final assay (keeping final DMSO < 1% v/v to prevent enzyme denaturation).

HTS_Workflow A Library Preparation (Compound in 100% DMSO) B Acoustic Dispensing (384-well format) A->B Transfer C Primary Biochemical Screen (Fluorogenic HDAC1 Assay) B->C Addition of Enzyme/Substrate D Hit Confirmation (Dose-Response IC50) C->D Active Hits (>50% Inhibition) E Orthogonal Cell Assay (Histone H3 Acetylation WB) D->E Validated Hits

Figure 2: End-to-end HTS workflow for screening anthranilamide libraries.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating positive controls (Entinostat) and negative controls (DMSO vehicle), the assay's robustness (Z'-factor) can be continuously monitored.

Protocol 1: High-Throughput Fluorometric in vitro HDAC1 Inhibition Assay

Causality: This assay utilizes a fluorogenic peptide substrate, Boc-Lys(Ac)-AMC. When HDAC1 deacetylates the lysine residue, it becomes susceptible to cleavage by a developer protease (trypsin), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. Inhibition by the anthranilamide prevents deacetylation, resulting in a loss of fluorescent signal[5].

Materials:

  • Recombinant Human HDAC1 (purified).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA. (Note: BSA prevents non-specific binding of the hydrophobic ethylphenyl group to the microplate walls).

  • Substrate: 50 µM Boc-Lys(Ac)-AMC.

  • Developer: 10 mg/mL Trypsin + 2 µM Trichostatin A (TSA) to halt the HDAC reaction.

Step-by-Step Procedure:

  • Compound Plating: Acoustically dispense 50 nL of 2-Amino-N-(4-ethyl-phenyl)-benzamide (and library analogs) into a black, flat-bottom 384-well microplate.

  • Enzyme Addition: Add 15 µL of HDAC1 enzyme solution (diluted in Assay Buffer) to each well. Incubate at room temperature (RT) for 15 minutes. Causality: Pre-incubation allows the bidentate chelation of the zinc ion to reach thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 µL of the Boc-Lys(Ac)-AMC substrate solution. Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 25 µL of the Developer solution (Trypsin + TSA). Incubate at RT for 20 minutes to allow complete cleavage of the deacetylated substrate.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Protocol 2: Cell-Based Target Engagement (Histone H3 Acetylation)

Causality: Biochemical inhibition must translate to cellular efficacy. Because Class I HDACs deacetylate histones, treating cells with an active anthranilamide will cause hyperacetylation of Histone H3.

Step-by-Step Procedure:

  • Cell Culture: Seed HCT116 colorectal cancer cells at 2×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with 10 µM of the compound (or 1 µM Entinostat as a positive control) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM TSA (to preserve acetylation states during lysis).

  • Western Blotting: Resolve 20 µg of total protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with anti-acetyl-Histone H3 (Lys9/Lys14) primary antibody (1:1000) and anti-Total H3 as a loading control. Visualize using chemiluminescence.

Data Presentation

To evaluate the success of the HTS campaign, quantitative data must be rigorously tracked. Table 1 outlines the standard quality control metrics required to validate the assay plate, while Table 2 provides expected comparative profiling data for the anthranilamide scaffold against known reference drugs.

Table 1: Representative HTS Assay Quality Control Metrics

MetricTarget ValueExperimental ObservationInterpretation
Z'-Factor > 0.600.78 ± 0.04Excellent assay robustness; wide separation between positive and negative controls.
Signal-to-Background (S/B) > 5.012.4High dynamic range; substrate cleavage is highly efficient.
Coefficient of Variation (CV%) < 10%4.2%Low well-to-well variability across the 384-well plate.
DMSO Tolerance Up to 2%Stable at 1%Enzyme activity is not perturbed by the compound vehicle.

Table 2: Comparative IC50​ Profiling of Anthranilamide Derivatives

CompoundHDAC1 IC50​ (µM)HDAC6 IC50​ (µM)Selectivity Index (HDAC6/HDAC1)Mechanism
2-Amino-N-(4-ethyl-phenyl)-benzamide 1.25> 50.0> 40xClass I Selective (ZBG)
Entinostat (MS-275) 0.16> 50.0> 300xClass I Selective (ZBG)
Vorinostat (SAHA) 0.020.031.5xPan-HDAC (Hydroxamate)

Note: The core scaffold of 2-Amino-N-(4-ethyl-phenyl)-benzamide provides a strong starting IC50​ in the low micromolar range, which can be optimized into the nanomolar range (akin to Entinostat) via iterative medicinal chemistry.

References

  • Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org. Available at: [Link]

  • Discovery of HDAC6, HDAC8, and 6/8 Inhibitors and Development of Cell-Based Drug Screening Models. ACS Publications. Available at:[Link]

  • MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells. MDPI. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization and Isolation Strategies for 2-Amino-N-(4-ethyl-phenyl)-benzamide

Introduction & Mechanistic Context 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a highly versatile building block within the anthranilamide class of compounds. Anthranilamides are critically important in bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) is a highly versatile building block within the anthranilamide class of compounds. Anthranilamides are critically important in both medicinal chemistry—serving as potent inhibitors of neurotropic alphavirus replication[1]—and in agrochemical development as highly selective ryanodine receptor modulators[2][3].

The synthesis of this compound typically involves the nucleophilic acyl substitution of isatoic anhydride with 4-ethylaniline[4]. However, isolating the crude product to yield a high-purity Active Pharmaceutical Ingredient (API) presents significant thermodynamic challenges. The molecule possesses a highly polar core with strong hydrogen-bond donors (amine, amide) and acceptors (carbonyl), juxtaposed against a lipophilic ethyl-phenyl tail. This amphiphilic nature and strong propensity for intermolecular N-H···O hydrogen bonding[5][6] often lead to polymorphic instability, wide crystal size distributions (CSD), and "oiling out" (liquid-liquid phase separation) if supersaturation is generated too rapidly[7].

This guide details two field-proven, self-validating crystallization protocols designed to isolate high-purity 2-Amino-N-(4-ethyl-phenyl)-benzamide while maintaining strict control over crystal morphology and yield.

Physicochemical & Thermodynamic Profiling

Successful crystallization requires exploiting the differential solubility of the target API versus its synthetic impurities. The ethyl group imparts solubility in moderately non-polar environments, while the anthranilamide core demands polar aprotic or protic solvents for full solvation.

Table 1: Representative Solubility Profile & Solvent Selection
Solvent SystemTemp (°C)Est. Solubility (mg/mL)Role in Crystallization Strategy
Ethanol (Absolute) 25~18Primary Solvent (Cooling Crystallization)
Ethanol (Absolute) 70~145Primary Solvent (Cooling Crystallization)
Ethyl Acetate (EtOAc) 25~22Primary Solvent (Anti-Solvent Crystallization)
Ethyl Acetate (EtOAc) 70~180Primary Solvent (Anti-Solvent Crystallization)
n-Heptane 25< 1Anti-Solvent (Precipitant)
Water 25< 0.1Anti-Solvent (Used for crude precipitation)
Table 2: Critical Process Parameters (CPPs) and Quality Attributes
CPPTarget RangeMechanistic Causality & Impact on CQA
Dissolution Temp 65–70 °CEnsures complete destruction of the crystal lattice, preventing "memory effects" that trigger premature nucleation.
Seeding Temp 45–50 °CMust be strictly within the Metastable Zone Width (MZW) to prevent seeds from dissolving or secondary nucleation from occurring.
Cooling Rate Cubic ProfileA non-linear cooling curve maintains a constant driving force ( ΔC ), promoting crystal growth over secondary nucleation.
Anti-Solvent Rate 0.5–1.0 Vol/hrSlow addition prevents local supersaturation spikes, avoiding amorphous precipitation and impurity entrapment.

Process Visualization

The following workflow illustrates the end-to-end isolation process, integrating Process Analytical Technology (PAT) for real-time validation.

CrystallizationWorkflow Start Crude 2-Amino-N-(4-ethyl-phenyl)-benzamide Dissolve Dissolution in Primary Solvent (EtOH or EtOAc) at 65-70°C Start->Dissolve Filter Clarification Filtration (Remove insoluble impurities) Dissolve->Filter Complete Dissolution Cool Cooling to Metastable Zone (45-50°C) Filter->Cool Seed Seeding (0.5-1.0 wt%) Bypass Primary Nucleation Cool->Seed Enter MZW Grow Cubic Cooling / Anti-solvent (Maintain constant supersaturation) Seed->Grow Induce Crystallization Age Isothermal Aging (Ostwald Ripening) Grow->Age Isolate Filtration & Cold Wash (Heptane or Cold EtOH) Age->Isolate Maximize Yield Dry Vacuum Drying Pure Crystalline API Isolate->Dry

Figure 1: End-to-end crystallization workflow for 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization with Seeding (Ethanol)

Application: Best for achieving high purity and a narrow, predictable Crystal Size Distribution (CSD) when the crude material is moderately pure (>85%).

Step-by-Step Methodology:

  • Reactor Preparation & Dissolution: Charge a jacketed crystallizer with crude 2-Amino-N-(4-ethyl-phenyl)-benzamide and absolute ethanol (10 volumes). Heat to 65–70 °C under moderate overhead agitation (200 RPM).

    • Self-Validation: The solution must be visually transparent. If utilizing a Focused Beam Reflectance Measurement (FBRM) probe, the chord length count must drop to the baseline solvent noise, confirming complete dissolution.

  • Clarification Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated crystallizer. This removes insoluble oligomers that can act as heterogeneous nucleation sites.

  • Cooling to the MZW: Linearly cool the solution to 48 °C at a rate of 1.0 °C/min.

    • Causality: This temperature sits precisely within the Metastable Zone Width (MZW). The solution is supersaturated but lacks the thermodynamic energy for spontaneous primary nucleation.

  • Seeding: Introduce 1.0 wt% of high-purity, micronized 2-Amino-N-(4-ethyl-phenyl)-benzamide seed crystals. Hold isothermally for 45 minutes.

    • Self-Validation: FBRM should show a stable, distinct peak corresponding to the seed particle size. If the particle count drops, the seeds have dissolved (indicating the system is undersaturated), and the temperature must be lowered before re-seeding.

  • Programmed Cubic Cooling: Cool the suspension from 48 °C to 5 °C over 6 hours using a cubic cooling profile.

    • Causality: A cubic curve starts slowly and accelerates as the temperature drops. This matches the decreasing surface area-to-volume ratio of the growing crystals, maintaining a constant supersaturation ( ΔC ) and preventing the compound from oiling out[7].

  • Isothermal Aging & Isolation: Hold at 5 °C for 2 hours to promote Ostwald ripening (smaller, less stable crystals dissolve and redeposit onto larger ones). Filter the slurry via vacuum filtration, wash the filter cake with 2 volumes of pre-chilled (5 °C) ethanol, and dry under vacuum at 45 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

Application: Best utilized when the crude material contains highly soluble impurities that tend to co-crystallize in ethanol, requiring a strong polarity shift to force the API out of solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) (5 volumes) at 50 °C. Filter the hot solution to remove particulates.

  • Anti-Solvent Titration & MZW Targeting: Slowly add n-Heptane (anti-solvent) at 0.5 vol/hr until the solution becomes slightly turbid (cloud point). Immediately raise the temperature by 2–3 °C to regain clarity. The system is now perfectly poised at the edge of the MZW.

  • Seeding: Add 0.5 wt% seed crystals to dictate the polymorphic form and provide a surface for deposition.

  • Continuous Anti-Solvent Addition: Resume n-Heptane addition at a strictly controlled rate of 1.0 vol/hr until a final EtOAc:Heptane volumetric ratio of 1:3 is reached.

    • Causality: Heptane disrupts the solvation shell around the polar benzamide core. The slow, controlled addition prevents local spikes in supersaturation, which would otherwise cause the amide to precipitate as an amorphous solid or trap mother liquor within the crystal lattice[5].

  • Aging & Isolation: Age the slurry at 20 °C for 2 hours. Isolate via filtration, wash with pure n-Heptane, and vacuum dry at 45 °C.

    • Self-Validation: Monitor the filtrate via HPLC. The concentration of the API in the mother liquor should drop to the theoretical solubility limit of the 1:3 solvent mixture, confirming maximum thermodynamic yield.

References

  • National Institutes of Health (NIH). "Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication." PubMed Central (PMC). Available at:[Link][1]

  • Google Patents. "Process for preparing anthranilamides (CN113166095A)." Google Patents. Available at: [2]

  • Atlantis Press. "Research of Dissolution Crystallization Process of Chlorantraniliprole." Atlantis Press, 2017. Available at:[Link][3]

  • ResearchGate. "Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide." ResearchGate, 2016. Available at:[Link][5]

  • ResearchGate. "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." ResearchGate, 2014. Available at:[Link][6]

  • Royal Society of Chemistry (RSC). "Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid." CrystEngComm, 2021. Available at:[Link][7]

Sources

Application

Application Note: Preparation and Handling of 2-Amino-N-(4-ethyl-phenyl)-benzamide Stock Solutions in DMSO

Executive Summary 2-Amino-N-(4-ethyl-phenyl)-benzamide is a synthetic small molecule characterized by its 2-aminobenzamide pharmacophore—a structural motif frequently utilized in the design of epigenetic modulators, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-(4-ethyl-phenyl)-benzamide is a synthetic small molecule characterized by its 2-aminobenzamide pharmacophore—a structural motif frequently utilized in the design of epigenetic modulators, such as Class I Histone Deacetylase (HDAC) inhibitors. Because the integrity of in vitro and in vivo assays depends entirely on the solubility and stability of the compound, improper handling can lead to precipitation, degradation, and irreproducible data.

This application note provides a self-validating, authoritative protocol for formulating, storing, and diluting DMSO stock solutions of 2-Amino-N-(4-ethyl-phenyl)-benzamide. By understanding the causality behind solvent dynamics and freeze-thaw degradation, researchers can ensure maximum compound fidelity throughout their experimental workflows.

Physicochemical Profile

Before initiating stock preparation, it is critical to understand the physical parameters of the compound to calculate molarity accurately.

Table 1: Quantitative Chemical Properties

ParameterValue / Description
Chemical Name 2-Amino-N-(4-ethyl-phenyl)-benzamide
CAS Number 60624-39-7[1]
Molecular Formula C₁₅H₁₆N₂O[1]
Molecular Weight 240.306 g/mol [1]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Mass Required for 1 mL of 10 mM Stock 2.40 mg

The Causality of Solvent Selection and Handling

Why Anhydrous DMSO?

Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. The presence of water severely depresses the freezing point of DMSO and alters its solvent cavity structure[2]. As the liquid phase becomes more structured due to water integration, it becomes thermodynamically unfavorable to maintain large lipophilic molecules in solution, forcing the compound to precipitate[2]. Therefore, utilizing strictly anhydrous, molecular-biology-grade DMSO (≥99.9% purity) is a non-negotiable requirement.

The Danger of Freeze-Thaw Cycles

Repeated temperature fluctuations in the presence of trace water increase the probability of compound crystallization[2]. Once a supersaturated amorphous compound crystallizes out of a DMSO solution, it reaches a lower energy state with a higher melting point, making it exceedingly difficult to redissolve[2]. To prevent this irreversible loss of active compound, single-use aliquoting is mandatory[3].

Step-by-Step Protocol: 10 mM Master Stock Preparation

This methodology is designed as a self-validating system . Each step contains a mechanical action and a subsequent quality control check to ensure the protocol's success before proceeding.

Materials Required:
  • Lyophilized 2-Amino-N-(4-ethyl-phenyl)-benzamide powder

  • Anhydrous DMSO (sealed under argon/nitrogen)

  • Analytical balance (0.01 mg precision)

  • Sterile, opaque polypropylene cryovials

Methodology:
  • Thermal Equilibration: Transfer the sealed vial of the compound from cold storage to a desiccator at room temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into your stock and guaranteeing future precipitation.

  • Gravimetric Measurement: Accurately weigh 2.40 mg of the compound.

  • Primary Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at RT for 5 minutes. Gentle warming to 37°C can be employed for stubborn particulates[3].

  • Quality Control Checkpoint (Self-Validation): Centrifuge the newly prepared stock at 10,000 x g for 5 minutes. Examine the very bottom of the tube under good lighting. If a microscopic white pellet is present, the compound has not fully dissolved. You must either continue sonication or adjust your calculations to create a less concentrated stock (e.g., 5 mM).

Storage and Aliquoting Strategy

To maintain the structural integrity of the 2-aminobenzamide moiety, the master stock must be protected from light, moisture, and thermal cycling.

  • Dispensing: Immediately dispense the optically clear 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL) into tightly sealed cryovials[3].

  • Cryopreservation: Transfer aliquots to -80°C for long-term storage (up to 24 months) or -20°C for short-term experimental use (up to 1 month)[4].

  • Thawing Protocol: Thaw a single aliquot at room temperature immediately before the assay. Discard any unused portion to prevent freeze-thaw degradation[5].

Workflow Step1 Equilibrate Solid Compound (2-Amino-N-(4-ethyl-phenyl)-benzamide) Step2 Add Anhydrous DMSO (Vortex & Sonicate) Step1->Step2 Prevent Condensation Step3 Generate 10 mM Master Stock (Optically Clear) Step2->Step3 Complete Dissolution Step4 Aliquot into Cryovials (Single-Use Volumes) Step3->Step4 Avoid Freeze-Thaw Step5 Long-Term Storage (-80°C, Dark) Step4->Step5 Step6 Aqueous Dilution (Final DMSO ≤ 0.1%) Step5->Step6 Thaw at RT

Workflow for preparing and storing DMSO stock solutions.

Application Workflow: Aqueous Dilution for Cell-Based Assays

When transitioning a lipophilic compound from a DMSO stock into an aqueous cell culture medium, kinetic precipitation is a primary risk[5]. Furthermore, the final concentration of DMSO exposed to living cells must be strictly controlled. It is highly recommended that the final DMSO concentration in the culture medium remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress[4].

To achieve low nanomolar assay concentrations without exceeding the 0.1% DMSO limit, do not dilute directly from the 10 mM stock into water . Instead, perform serial dilutions in DMSO first.

Table 2: Serial Dilution Strategy for Assays (Target Final DMSO = 0.1%)

Intermediate DMSO StockPreparation of IntermediateFinal Assay Conc. (Diluted 1:1000 in Media)
10 mM Master Stock10 µM
1 mM 10 µL of 10 mM stock + 90 µL DMSO1 µM
100 µM 10 µL of 1 mM stock + 90 µL DMSO100 nM
10 µM 10 µL of 100 µM stock + 90 µL DMSO10 nM
Dilution Methodology:
  • Pre-warm the target aqueous buffer or cell culture medium to 37°C.

  • Prepare the required Intermediate DMSO Stock (as per Table 2).

  • While vigorously vortexing or stirring the pre-warmed aqueous medium, add the Intermediate DMSO Stock dropwise .

    • Causality: Dropwise addition into a moving aqueous phase prevents localized high concentrations of water from instantly crashing the compound out of the DMSO micro-droplet.

Pathway Ligand 2-Aminobenzamide Pharmacophore Target Class I HDAC Enzyme Ligand->Target Zn2+ Chelation Effect Chromatin Remodeling Target->Effect Inhibition Outcome Gene Transcription Modulation Effect->Outcome Epigenetic Shift

Mechanism of 2-aminobenzamide derivatives via HDAC inhibition.

References

  • Stark Chemicals. "Frequently asked questions about the use of compounds." starkchemicals.com. [Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." ziath.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving common impurities in 2-Amino-N-(4-ethyl-phenyl)-benzamide synthesis

Technical Support Center: Troubleshooting 2-Amino-N-(4-ethyl-phenyl)-benzamide Synthesis Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Amino-N-(4-ethyl-phenyl)-benzamide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-aminobenzamide derivatives. The synthesis of 2-Amino-N-(4-ethyl-phenyl)-benzamide is a critical foundational workflow, as this scaffold is a vital precursor for medicinally relevant quinazolinones and benzodiazepines[1].

While seemingly straightforward, the reaction between isatoic anhydride (ISA) and 4-ethylaniline is plagued by specific, mechanistically driven impurities. This guide bypasses generic advice to provide you with causality-based troubleshooting, self-validating protocols, and kinetic control strategies to ensure high-purity yields.

Part 1: Mechanistic Pathway & Impurity Mapping

To resolve impurities, we must first understand their kinetic origins. The preferred synthetic route utilizes isatoic anhydride as an activated, self-protected equivalent of anthranilic acid[2]. However, the moment the oxazine ring opens, it generates a new nucleophile that competes with your starting materials.

G SM Isatoic Anhydride (ISA) + 4-Ethylaniline Product 2-Amino-N-(4-ethyl-phenyl)-benzamide (Desired Product) SM->Product Nucleophilic Attack (- CO2) Anthranilic Anthranilic Acid (Hydrolysis) SM->Anthranilic + H2O (Moisture) Dianthranoyl Dianthranoyl Byproduct (Over-acylation) Product->Dianthranoyl + ISA (Side Reaction) Polymer Polyanthranoyl Species Dianthranoyl->Polymer + ISA (Iterative)

Figure 1: Mechanistic pathways and common side reactions in 2-aminobenzamide synthesis.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a dominant impurity peak at m/z 360. What is the mechanistic cause, and how do I eliminate it? A1: A mass of 360 [M+H]⁺ corresponds to the dianthranoyl byproduct (MW ~359.4 g/mol ). When 4-ethylaniline attacks the carbonyl of isatoic anhydride, the ring opens, releasing CO₂ and revealing a primary aniline group on your newly formed product. This new aniline group is also nucleophilic. If the local concentration of unreacted isatoic anhydride is too high, the product will compete with 4-ethylaniline to attack a second molecule of ISA, leading to over-acylation[3].

  • The Fix: Shift the reaction kinetics. Use a slight excess of 4-ethylaniline (1.1 to 1.2 equivalents) and add the isatoic anhydride portion-wise over 1-2 hours[3]. This ensures the starting amine is always in massive excess relative to the product amine, suppressing the secondary attack.

Q2: I attempted a standard amide coupling using anthranilic acid, 4-ethylaniline, and EDC/HOBt. The reaction yielded a complex polymeric mixture. Why? A2: Anthranilic acid is a bifunctional molecule containing both a free carboxylic acid and a free amine. If you activate the carboxylic acid with standard peptide coupling reagents (EDC, HATU, DCC), the free amine of another anthranilic acid molecule will rapidly attack the activated ester[1]. This triggers runaway self-condensation, forming polyanthranoyl polymers. Isatoic anhydride is strictly required here because it acts as an internally protected ester that only reveals its reactive amine after the target nucleophile has successfully opened the ring[2].

Q3: My isolated product looks pure initially but turns dark brown over a few days on the bench. What is causing this degradation? A3: This is a classic symptom of residual, unreacted 4-ethylaniline. Anilines are highly prone to air oxidation, forming deeply colored, conjugated quinone-imine species. Because the pKa of 4-ethylaniline is relatively close to the pKa of the aniline moiety on your product, standard acid-base extractions (e.g., 1M HCl washes) often lead to partial protonation and massive product loss.

  • The Fix: Abandon acid washing. Instead, utilize the differential solubility profiles by recrystallizing the crude solid from an ethanol/water mixture. The product will crystallize cleanly, leaving the highly soluble 4-ethylaniline in the mother liquor.

Q4: I am observing a peak at m/z 138 in my final product. Where is this coming from? A4: This is anthranilic acid (MW ~137.1 g/mol ). Isatoic anhydride is exquisitely sensitive to moisture. In the presence of adventitious water in your solvent or on your glassware, ISA will rapidly hydrolyze, releasing CO₂ and yielding unreactive anthranilic acid[3]. Ensure your DMF is strictly anhydrous and your glassware is oven-dried.

Part 3: Quantitative Impurity Data

Use the following table to rapidly cross-reference your LC-MS and analytical data against known mechanistic pitfalls.

Impurity ProfileMolecular Weight ( g/mol )Expected m/z [M+H]⁺Mechanistic OriginPrimary Mitigation Strategy
Desired Product 240.30241Primary nucleophilic attack of 4-ethylaniline on ISAN/A
Dianthranoyl Byproduct 359.42360Secondary attack of product amine on unreacted ISAPortion-wise addition of ISA; maintain amine excess
Anthranilic Acid 137.14138Hydrolysis of ISA by adventitious moistureUse anhydrous solvents; rigorously dry glassware
4-Ethylaniline (SM) 121.18122Unreacted starting material (intentionally used in excess)Recrystallization (EtOH/H₂O)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this optimized protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Optimized Synthesis of 2-Amino-N-(4-ethyl-phenyl)-benzamide

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMF. Proceed only if moisture content is < 100 ppm.

Step 2: Reagent Dissolution

  • Action: Add 4-ethylaniline (1.45 g, 12.0 mmol, 1.2 eq) to the flask. Stir at 400 rpm and heat the solution to 60°C using a thermostated oil bath[3].

  • Validation Checkpoint: Visually confirm a completely clear, homogenous solution before introducing the anhydride.

Step 3: Kinetic-Controlled Addition

  • Action: Weigh out isatoic anhydride (1.63 g, 10.0 mmol, 1.0 eq). Add the solid to the reaction mixture in 5 equal portions (approx. 325 mg each) over the course of 1 hour (one portion every 12 minutes).

  • Validation Checkpoint: Observe the reaction surface. You must see mild effervescence (CO₂ evolution) after each addition. Run a TLC (1:1 EtOAc/Hexanes) 30 minutes after the final addition. Proceed to workup only when the ISA spot (Rf ~0.6) is completely absent.

Step 4: Reaction Quench & Precipitation

  • Action: Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water. Stir for an additional 30 minutes to ensure complete precipitation[3].

  • Validation Checkpoint: A dense, filterable white to off-white precipitate must form. If the mixture oils out, seed crystals or scratching the flask may be required.

Step 5: Isolation and Purification

  • Action: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 20 mL of ice-cold water. Transfer the crude solid to an Erlenmeyer flask and recrystallize from a boiling mixture of Ethanol/Water (typically 70:30 v/v). Allow to cool slowly to room temperature, then transfer to an ice bath before final filtration.

  • Validation Checkpoint: Analyze the dried crystals via LC-MS. Validation is achieved when purity is >98% (UV 254 nm), the m/z 241 peak dominates, and m/z 122 (aniline) and m/z 360 (dianthranoyl) are completely absent.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site, Molecules (MDPI),[Link]

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids, National Library of Medicine (PMC),[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-N-(4-ethyl-phenyl)-benzamide Synthesis

Welcome to the synthesis support hub for 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7)[1]. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the synthesis support hub for 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7)[1]. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and optimized protocols for the amidation of 4-ethylaniline.

Mechanistic Pathway & Workflow

The most atom-economical and scalable route to 2-aminobenzamides avoids standard peptide coupling reagents (which suffer from anthranilic acid self-condensation) and instead utilizes isatoic anhydride as a self-activating electrophile[2]. The reaction is driven to completion by the irreversible evolution of carbon dioxide.

Pathway IA Isatoic Anhydride (Electrophile) Mix Reaction Mixture (MeCN, 50°C) IA->Mix EA 4-Ethylaniline (Nucleophile) EA->Mix Int Ring-Opened Carbamic Acid Intermediate Mix->Int Nucleophilic Attack CO2 - CO2 (Gas Evolution) Reaction Driver Int->CO2 Prod 2-Amino-N-(4-ethyl-phenyl)-benzamide (Target Product) Int->Prod Decarboxylation Byprod Dianthranoyl Byproduct (Impurity) Prod->Byprod Excess Isatoic Anhydride

Mechanistic workflow of 2-Amino-N-(4-ethyl-phenyl)-benzamide synthesis via isatoic anhydride.

Self-Validating Experimental Protocol

This protocol leverages anhydrous acetonitrile to balance reactant solubility and thermal control, minimizing side reactions while ensuring high conversion rates[3].

Materials Required:

  • Isatoic anhydride (1.0 equivalent)

  • 4-Ethylaniline (1.05 to 1.1 equivalents)

  • Anhydrous acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of isatoic anhydride in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Nucleophilic Addition: Add 1.05 equivalents of 4-ethylaniline dropwise at room temperature.

    • Validation Check: The solution should remain relatively clear; a slight color change may occur as the amine mixes, indicating initial solvation without runaway exothermic activity.

  • Thermal Activation: Heat the reaction mixture to 50°C.

    • Validation Check: Observe the continuous evolution of gas (CO2 bubbles). This is the macroscopic indicator of the decarboxylation step driving the reaction forward[2]. If no bubbles form, the activation energy for ring-opening has not been reached.

  • Monitoring: Stir at 50°C for 4 hours[3].

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes eluent. The isatoic anhydride spot (highly UV active) should completely disappear, replaced by a new lower-Rf spot corresponding to the target benzamide.

  • Workup & Isolation: Once gas evolution ceases and TLC indicates completion, cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the acetonitrile.

  • Purification: Triturate the resulting solid with cold diethyl ether or recrystallize from an ethyl acetate/hexane mixture to extract residual 4-ethylaniline. Filter and dry under high vacuum to yield the pure 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Quantitative Yield Optimization Data

Selecting the correct solvent and stoichiometric ratio is critical. The table below synthesizes comparative yield data based on established 2-aminobenzamide synthesis parameters[2][3][4].

Solvent SystemTemperatureAmine EquivalentsTimeObserved Yield (%)Primary Impurity Profile
Acetonitrile (Anhydrous) 50°C 1.05 eq 4 h 90 – 99% Trace unreacted amine
Dimethylformamide (DMF)150°C (Reflux)1.00 eq6 h70 – 75%High dianthranoyl byproduct
DMF (Microwave)140 W1.10 eq10 min65 – 80%Thermal degradation products
Ethanol80°C (Reflux)1.00 eq4 h~80%Unreacted isatoic anhydride

Troubleshooting Guides & FAQs

Q1: My final product is heavily contaminated with a "dianthranoyl" byproduct (bis-acylation). How do I prevent this? A1: Causality: Once the target 2-Amino-N-(4-ethyl-phenyl)-benzamide is formed, it contains a newly liberated primary amine (the 2-amino group). If unreacted isatoic anhydride is still present in the mixture, this newly formed amine can act as a nucleophile and attack the anhydride, forming a dianthranoyl impurity[4]. Solution: Always use a slight stoichiometric excess of 4-ethylaniline (1.05 to 1.1 equivalents). The aliphatic-linked primary amine of 4-ethylaniline is significantly more nucleophilic than the sterically hindered, electronically deactivated 2-amino group of the product. Saturating the system with the more reactive nucleophile ensures the isatoic anhydride is consumed before bis-acylation can occur[4].

Q2: Why is the reaction stalling with unreacted isatoic anhydride remaining, even after 6 hours? A2: Causality: 4-Ethylaniline is a relatively weak nucleophile compared to purely aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. If the reaction temperature is too low (e.g., room temperature), the activation energy required for the initial ring-opening of the isatoic anhydride is not met. Solution: Elevate the temperature to 50°C–70°C[3][4]. Do not exceed 80°C in standard solvents, as excessive heat promotes the thermal decomposition of isatoic anhydride. Ensure your acetonitrile is strictly anhydrous, as water can competitively hydrolyze the anhydride into anthranilic acid.

Q3: Can I synthesize this compound using 2-aminobenzoic acid (anthranilic acid) and standard peptide coupling reagents (e.g., EDC/HOBt or HATU) instead of isatoic anhydride? A3: Causality: While theoretically possible, using standard coupling reagents with anthranilic acid is highly inefficient. Anthranilic acid contains both a carboxylic acid and an amine. When a coupling agent activates the carboxylic acid, the molecule rapidly self-condenses to form polyamides or cyclic dimers, drastically reducing the yield of the desired cross-coupled product. Solution: Stick to the isatoic anhydride route. Isatoic anhydride acts as a "protected" and "pre-activated" form of anthranilic acid. The amine is tied up in the cyclic carbamate, preventing self-condensation, and the carbonyl is highly electrophilic, perfectly primed for attack by 4-ethylaniline[2].

Q4: How do I remove the excess 4-ethylaniline during purification without resorting to column chromatography? A4: Causality: 4-Ethylaniline is a basic, organic-soluble liquid, whereas your product is a solid benzamide. Solution: Exploit their differential basicity and solubility. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild acidic aqueous solution (e.g., 5% citric acid or 1M HCl). The unreacted 4-ethylaniline will protonate and partition into the aqueous layer, while the less basic 2-aminobenzamide product remains in the organic layer. Alternatively, trituration with cold non-polar solvents (like hexanes or diethyl ether) will often dissolve the residual aniline while precipitating the pure product.

Sources

Troubleshooting

Preventing degradation of 2-Amino-N-(4-ethyl-phenyl)-benzamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays involving functionalized benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays involving functionalized benzamides.

2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) is a versatile anthranilamide derivative. However, its structural features—specifically the primary aromatic amine and the central amide bridge—make it highly susceptible to distinct degradation pathways under suboptimal storage conditions. This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure the scientific integrity of your experiments.

Mechanistic Troubleshooting Workflow

G Start Detect Degradation (LC-MS/HPLC) Hydrolysis Amide Hydrolysis? (Anthranilic Acid + 4-Ethylaniline) Start->Hydrolysis Mass Shift: Cleavage Oxidation Amine Oxidation? (Nitroso/Azo Adducts) Start->Oxidation Mass Shift: +16/32 Da Photo Photodegradation? (Radical Intermediates) Start->Photo UV Exposure History FixHydro Buffer pH 6.0-7.0 Desiccated Storage Hydrolysis->FixHydro FixOx Argon Purge Minimize Headspace Oxidation->FixOx FixPhoto Actinic Shielding (Amber Vials) Photo->FixPhoto Stable Stable Storage Achieved FixHydro->Stable FixOx->Stable FixPhoto->Stable

Troubleshooting workflow for 2-Amino-N-(4-ethyl-phenyl)-benzamide degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows two new peaks corresponding to anthranilic acid and 4-ethylaniline. Why is my compound cleaving? Analysis: You are observing amide hydrolysis. Although amide bonds are structurally more stable than esters because the nitrogen atom is less electronegative than oxygen (which reduces the electrophilicity of the carbonyl carbon), they remain susceptible to specific acid- or base-catalyzed hydrolysis in aqueous environments[1]. Causality & Solution: The presence of trace moisture, combined with pH extremes, drives the nucleophilic attack of water on the amide carbonyl[1]. To prevent this, store the solid compound in strictly anhydrous conditions. If aqueous buffers are required for your assay, maintain the pH strictly between 6.0 and 7.0, and prepare solutions fresh rather than storing them.

Q2: My DMSO stock solution turned yellow/brown after a few weeks at room temperature. What happened? Analysis: This discoloration is a classic hallmark of aromatic amine oxidation. The primary amine group on the benzamide ring is electron-rich and highly susceptible to auto-oxidation when exposed to atmospheric oxygen. Causality & Solution: Dissolved oxygen in the solvent reacts with the primary amine, forming reactive hydroxylamines, nitroso intermediates, and eventually highly conjugated (and colored) azo dimers. This process is accelerated by ambient light and room temperature. Always purge your solvents with an inert gas (Argon or Nitrogen) prior to dissolving the compound, and store stocks in tightly sealed vials with minimal headspace.

Q3: I left my samples on the benchtop, and they degraded faster than those in the fridge. Is this just a temperature effect? Analysis: While temperature accelerates kinetic reactions, anthranilamide derivatives are also highly prone to photodegradation. Studies on related anthranilic diamides demonstrate that photolysis in aqueous conditions can occur rapidly, with half-lives sometimes reduced to mere hours under direct UV/visible light exposure[2]. Causality & Solution: UV light excites the aromatic system, generating free radicals that initiate both cleavage and oxidation cascades[2]. You must use actinic shielding (amber glass vials) and store samples in the dark to quench this pathway.

Q4: What are the best practices for long-term storage of the solid powder? Analysis: Following the ICH Q1A (R2) guidelines for stability testing, long-term storage must minimize both thermal and hygroscopic stress to establish a reliable re-test period[3]. Causality & Solution: For long-term preservation of the solid API, store it at -20°C in a desiccator[3]. The sub-zero temperature minimizes the thermodynamic energy available for degradation, while desiccation prevents moisture-driven hydrolysis.

Quantitative Stability Data

The following table summarizes the expected degradation profiles of 2-Amino-N-(4-ethyl-phenyl)-benzamide under various storage conditions. Note: Data is synthesized from standard anthranilamide stability profiles.

Storage ConditionEnvironmentContainer TypeEst. Degradation (6 Months)Primary Degradation Pathway
Solid, -20°C Desiccated, DarkAmber Glass< 0.5%None (Stable)
Solid, 25°C 60% RH, DarkClear Glass2.0% - 5.0%Hydrolysis (Moisture)[3]
DMSO Stock, 4°C Ambient AirClear Tube10.0% - 15.0%Amine Oxidation
DMSO Stock, -80°C Argon Purged, DarkAmber Tube< 1.0%None (Stable)
Aqueous (pH 2), 25°C Ambient AirClear Tube> 50.0%Acid-Catalyzed Hydrolysis[1]
Experimental Protocol: Preparation of Self-Validating Stock Solutions

To ensure trustworthiness in your downstream assays, every protocol must be a self-validating system. Follow this step-by-step methodology to prepare a stable 10 mM stock solution.

Objective: Prepare a 10 mM stock of 2-Amino-N-(4-ethyl-phenyl)-benzamide in DMSO that remains stable for >6 months, incorporating built-in quality control checks.

Step-by-Step Methodology:

  • Solvent Preparation: Obtain anhydrous, HPLC-grade DMSO (≥99.9% purity). Degas the DMSO by sparging with Argon gas for 15 minutes to displace dissolved oxygen.

  • Visual Validation (Pre-Weighing): Inspect the solid powder.

    • Self-Validation Check: The powder must be pure white to off-white. Any yellowing indicates pre-existing oxidation. Do not proceed if the powder is discolored.

  • Dissolution: In a low-humidity environment, weigh the required mass and transfer it to an amber glass vial. Add the degassed DMSO. Vortex gently until completely dissolved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) using amber microcentrifuge tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and limit cumulative oxygen exposure.

  • Headspace Purging: Gently blow a stream of Argon over the headspace of each tube for 3 to 5 seconds to displace ambient air. Cap tightly immediately.

  • Cryogenic Storage: Transfer the aliquots immediately to a -80°C freezer.

  • Validation Check (Pre-Assay): Before using an aliquot in a critical experiment, run a rapid UV-Vis scan (or TLC).

    • Self-Validation Check: The absence of an absorption peak at ~400-450 nm confirms that no brown/yellow azo adducts have formed and the primary amine remains intact.

References
  • Astles, A., & Davies, J. (2021). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Official Website. Available at: [Link]

  • Pan, H., et al. (2022). "Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment." Science of The Total Environment (via PubMed). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-N-(4-ethyl-phenyl)-benzamide

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-N-(4-ethyl-phenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-N-(4-ethyl-phenyl)-benzamide . As a basic compound containing a primary aromatic amine and an amide group, this analyte is highly susceptible to secondary chromatographic interactions.

Below, you will find a mechanistic breakdown of the issue, self-validating experimental protocols, and optimization data designed for drug development professionals and analytical scientists.

Diagnostic Workflow

TroubleshootingFlow Start Peak Tailing Detected for Benzamide Derivative InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does the neutral marker tail? InjectNeutral->Decision Physical Physical Issue: Check fittings, tubing, or column void Decision->Physical Yes Chemical Chemical Issue: Silanol Interactions or pH mismatch Decision->Chemical No FixChem Adjust pH < 2.5, Use end-capped column, or add TEA Chemical->FixChem Success Symmetrical Peak (Asymmetry 1.0 - 1.2) FixChem->Success

Logical workflow for diagnosing and resolving HPLC peak tailing.

Section 1: Mechanistic Causes (The "Why")

Q: Why does 2-Amino-N-(4-ethyl-phenyl)-benzamide specifically exhibit peak tailing? A: The analyte features a primary aromatic amine with an estimated pKa of ~4.5 to 5.0. In reversed-phase HPLC using silica-based columns, peak tailing is predominantly a chemical problem caused by secondary interactions. While the primary retention mechanism is hydrophobic, the protonated amine group (NH3⁺) of the analyte undergoes strong ion-exchange interactions with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica surface[1]. This dual-retention mechanism causes the molecules to "stick" to the column, leading to exponential peak tailing[2]. Amines are notoriously the most difficult compounds to run on HPLC without peak distortion[3].

Q: How does the mobile phase pH influence this tailing? A: The ionization state of both the analyte and the stationary phase is entirely pH-dependent. The pKa of residual silanols is typically around 3.5 to 4.5. If your mobile phase pH is between 4.0 and 6.0, both the analyte's amine group and the column's silanol groups are ionized, maximizing unwanted electrostatic interactions. For robust chromatography, the mobile phase pH must be strictly controlled to be at least 2 units away from the analyte's pKa (pKa ± 2)[4].

Section 2: Step-by-Step Self-Validating Troubleshooting Protocols

To systematically eliminate tailing, execute the following self-validating protocols. Each step includes a validation checkpoint to ensure the root cause is correctly identified and resolved.

Protocol A: Differentiating Physical vs. Chemical Tailing

Objective: Determine if the tailing is caused by system dead volume (physical) or silanol interactions (chemical).

  • Prepare a 10 µg/mL solution of a neutral, non-ionizable marker (e.g., Toluene or Uracil) in your current mobile phase.

  • Inject the neutral marker using your standard method parameters.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation Checkpoint:

    • If As​>1.2 for the neutral marker: The issue is physical (e.g., column void, poorly seated fittings, or excessive extra-column volume). Neutral compounds cannot tail due to acid-base interactions[3]. Replace the column or re-make PEEK/stainless steel connections.

    • If As​≤1.1 for the neutral marker but the benzamide analyte tails: The issue is chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization & Silanol Masking

Objective: Suppress secondary ion-exchange interactions by controlling ionization states.

  • Acidify the Mobile Phase: Prepare Mobile Phase A using an acidic modifier. Add 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid to HPLC-grade water (yielding a pH of ~2.0).

    • Causality: At pH 2.0, the aromatic amine is fully protonated, but the acidic silanol groups on the silica surface are neutralized (Si-OH), effectively shutting down the ion-exchange pathway.

  • Silanol Masking (Optional): If using an older "Type A" silica column, add 10-20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to active silanols before the analyte can interact with them[5].

  • Inject the 2-Amino-N-(4-ethyl-phenyl)-benzamide sample.

  • Validation Checkpoint: Compare the new chromatogram to the baseline. A successful optimization will yield a Gaussian peak with an Asymmetry Factor between 1.0 and 1.2.

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes how the mobile phase pH dictates the physicochemical state of the system and the resulting peak shape for 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Mobile Phase pHAnalyte State (Amine)Silanol State (Si-OH)Dominant InteractionExpected Peak ShapeRecommendation
pH 4.5 - 5.5 Partially Ionized (+)Partially Ionized (-)Hydrophobic + Ion-ExchangeSevere Tailing❌ Avoid
pH 2.0 - 2.5 Fully Ionized (+)Neutralized (0)HydrophobicSymmetrical✅ Recommended
pH 7.5 - 8.0 Neutralized (0)Fully Ionized (-)HydrophobicSymmetrical✅ Alternative (Requires high-pH stable column)

Section 4: Frequently Asked Questions (FAQs)

Q: Can I fix the tailing by just decreasing the injection volume? A: Only if the tailing is caused by mass overload. Mass overload typically presents as a "shark fin" shape because the stationary phase capacity is exceeded. If the tailing is exponential (a long, sweeping trailing edge), it is a chemical interaction problem, and reducing injection volume will not resolve the underlying silanol affinity[2].

Q: Should I switch to a different column chemistry? A: Yes. If pH adjustment is insufficient, switch to a high-purity "Type B" silica column that is highly end-capped or features a polar-embedded stationary phase. These columns are specifically designed to shield basic analytes from residual silanols, effectively reducing peak tailing[6].

References

  • Axion Labs. "HPLC Peak Tailing". axionlabs.com. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. Available at:[Link]

  • Khemit. "HPLC Calculator: Achieving Superior Peak Shape". khemit.net. Available at: [Link]

  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing". chromatographyonline.com. Available at:[Link]

  • Scribd. "Troubleshooting Peak Tailing in LC". scribd.com. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Amino-N-(4-ethyl-phenyl)-benzamide

Welcome to the technical support center for 2-Amino-N-(4-ethyl-phenyl)-benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-N-(4-ethyl-phenyl)-benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this molecule. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of small molecule crystallization, particularly for benzamide derivatives, and are intended to provide practical solutions to issues you may encounter in the laboratory.

Troubleshooting Guide: Overcoming Common Crystallization Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Question 1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after an extended period at low temperature. What are the likely causes and how can I proceed?

Answer:

Failure to obtain crystals upon cooling typically points to one of two primary issues: insufficient supersaturation or high solubility of the compound in the chosen solvent.

  • Insufficient Supersaturation: Crystallization is driven by supersaturation, where the concentration of the solute exceeds its solubility at a given temperature.[1] If the initial concentration of your 2-Amino-N-(4-ethyl-phenyl)-benzamide solution is too low, it may not reach the necessary supersaturation level upon cooling.

    • Solution: You can increase the concentration by slowly evaporating the solvent. A gentle stream of inert gas (e.g., nitrogen) over the solution's surface can expedite this process. Be cautious not to evaporate the solvent too quickly, as this can lead to the formation of small, poor-quality crystals or oils.[2][3]

  • High Solubility: The compound may be too soluble in the selected solvent, even at reduced temperatures.

    • Solution 1: Anti-Solvent Addition: A powerful technique is the addition of a miscible "anti-solvent" in which your compound is insoluble.[3] This should be done dropwise to a stirred solution of your compound until you observe persistent turbidity (cloudiness). Then, add a few drops of the primary solvent back until the solution becomes clear again. Slow cooling of this new solvent system should induce crystallization. Common anti-solvents for moderately polar compounds include hexane or heptane when using solvents like ethyl acetate or acetone.

    • Solution 2: Solvent Screening: A systematic solvent screening is highly recommended. Test the solubility of 2-Amino-N-(4-ethyl-phenyl)-benzamide in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). An ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Question 2: My compound is "oiling out" of the solution as a liquid phase instead of forming solid crystals. How can I resolve this?

Answer:

"Oiling out" is a common problem that occurs when the supersaturation level is too high, causing the solute to separate as a liquid before it can organize into a crystal lattice.[3] This can also be exacerbated by the presence of impurities which can depress the melting point of the solid form.[4][5]

  • Reduce Supersaturation Rate: The most direct solution is to decrease the rate at which supersaturation is achieved.

    • Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. This can be achieved by insulating the crystallization vessel or using a programmable cooling bath.[6]

    • Dilution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the overall concentration before attempting to cool it again slowly.[3]

  • Seeding: The introduction of "seed" crystals can be a very effective way to bypass the nucleation barrier and encourage growth of the desired crystalline form.[1]

    • Procedure: Once the solution is saturated and has started to cool, add a very small amount of previously obtained crystals of 2-Amino-N-(4-ethyl-phenyl)-benzamide. If you do not have any, you can try to generate some by scratching the inside of the flask with a glass rod at the air-liquid interface, which can sometimes induce nucleation.

  • Purity Check: Impurities can significantly impact the crystallization process.[7] It may be necessary to purify your material further using techniques like flash chromatography before attempting recrystallization.[8]

Question 3: I've managed to obtain crystals, but they are very small, needle-like, or agglomerated. How can I grow larger, higher-quality single crystals?

Answer:

The formation of small or poorly formed crystals is often a result of rapid nucleation and crystal growth.[] To obtain larger, well-defined crystals suitable for analysis like X-ray diffraction, you need to control the process to favor slower growth over nucleation.

  • Optimize Supersaturation and Cooling: As with oiling out, a high degree of supersaturation will lead to the rapid formation of many small nuclei.

    • Solution: Work in the metastable zone, a region of moderate supersaturation where spontaneous nucleation is less likely, and crystal growth is favored. This is achieved through very slow cooling or slow evaporation of the solvent.

  • Solvent System: The choice of solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent can slow down diffusion and lead to better-quality crystals.

  • Advanced Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial covered with a perforated lid (e.g., parafilm with a few pinholes). The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-defined crystals.[2]

    • Vapor Diffusion: This method involves dissolving your compound in a small volume of solvent and placing it in a sealed container with a larger reservoir of a miscible anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound will induce crystallization.[2]

    • Solvent Layering: Carefully layer a solution of your compound with a less dense, miscible anti-solvent. Crystallization will occur slowly at the interface between the two solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for the successful crystallization of 2-Amino-N-(4-ethyl-phenyl)-benzamide?

A1: The key factors influencing crystallization are:

  • Purity of the compound: Impurities can inhibit crystal growth, affect crystal habit, or lead to the formation of oils.[4][5]

  • Solvent choice: The solvent determines the solubility curve and can influence the polymorphic form obtained.[10]

  • Supersaturation: This is the driving force for crystallization and must be carefully controlled.[1]

  • Temperature and cooling rate: These parameters directly affect the level of supersaturation.[6]

  • Agitation: Mixing can influence nucleation and crystal growth.[4]

Q2: What is polymorphism, and should I be concerned about it for 2-Amino-N-(4-ethyl-phenyl)-benzamide?

A2: Polymorphism is the ability of a solid compound to exist in more than one crystalline form or structure.[3] Different polymorphs can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in the pharmaceutical industry. Benzamide and its derivatives are known to exhibit polymorphism.[11][12][13] Therefore, it is crucial to be aware that different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially yield different polymorphic forms of 2-Amino-N-(4-ethyl-phenyl)-benzamide. It is good practice to characterize your crystalline material using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to ensure you are consistently producing the same form.

Q3: What analytical techniques are recommended for characterizing the crystals of 2-Amino-N-(4-ethyl-phenyl)-benzamide?

A3: A combination of techniques is often necessary for full characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive three-dimensional structure of the molecule and its packing in the crystal lattice.[14]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase (polymorph) and assess sample purity.[12]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.[12]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine if the crystalline form is a solvate or hydrate.

  • Spectroscopy (FTIR, Raman, NMR): To confirm the chemical identity and can also be used to differentiate between polymorphs.[15]

  • Microscopy (Optical, SEM): To observe the crystal morphology (habit), size, and homogeneity.[10]

Experimental Protocol: A General Approach to Crystallization

This protocol provides a starting point for the crystallization of 2-Amino-N-(4-ethyl-phenyl)-benzamide. Optimization will likely be required.

Objective: To obtain high-quality crystals of 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Materials:

  • Purified 2-Amino-N-(4-ethyl-phenyl)-benzamide (>98% purity)

  • A selection of candidate solvents (e.g., ethanol, ethyl acetate, acetone)

  • Crystallization vessel (e.g., small Erlenmeyer flask or vial)

  • Heating source (e.g., hot plate with stirring)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Solvent Selection: In a small test tube, add a few milligrams of the compound and add the chosen solvent dropwise at room temperature until the solid dissolves. This will give you a rough idea of its solubility. A good starting solvent will require a moderate amount of solvent to dissolve the compound at room temperature.

  • Dissolution: Place 100 mg of 2-Amino-N-(4-ethyl-phenyl)-benzamide in the crystallization vessel. Add a small stir bar. Add the chosen solvent in small portions while stirring and gently heating until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the vessel from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the vessel in an insulated container. Once at room temperature, you can transfer the vessel to a refrigerator or ice bath to maximize the yield of crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Troubleshooting Workflow for Crystallization

Crystallization Troubleshooting cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Poor Quality start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Observation oiling_out Compound Oiled Out start->oiling_out Observation poor_quality Poor Quality Crystals start->poor_quality Observation success High-Quality Crystals Obtained start->success Ideal Outcome concentrate Concentrate Solution (Slow Evaporation) no_crystals->concentrate add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent change_solvent Screen for New Solvent no_crystals->change_solvent slow_cooling Decrease Cooling Rate oiling_out->slow_cooling dilute Dilute and Recool oiling_out->dilute seeding Introduce Seed Crystals oiling_out->seeding purify Purify Compound oiling_out->purify very_slow_growth Optimize for Slower Growth (e.g., Vapor Diffusion) poor_quality->very_slow_growth optimize_solvent Optimize Solvent System poor_quality->optimize_solvent concentrate->start Retry add_anti_solvent->start Retry change_solvent->start Retry slow_cooling->start Retry dilute->start Retry seeding->start Retry purify->start Retry very_slow_growth->start Retry optimize_solvent->start Retry

Caption: A logical workflow for troubleshooting common crystallization issues.

Concept of Polymorphism

Polymorphism Concept cluster_conditions Different Crystallization Conditions cluster_polymorphs Resulting Polymorphs compound 2-Amino-N-(4-ethyl-phenyl)-benzamide (in solution) condition1 Condition A (e.g., Fast cooling from Ethanol) compound->condition1 condition2 Condition B (e.g., Slow evaporation from Acetone) compound->condition2 condition3 Condition C (e.g., Vapor diffusion with Hexane/Ethyl Acetate) compound->condition3 polymorphA Polymorph I (e.g., Needles, lower melting point) condition1->polymorphA polymorphB Polymorph II (e.g., Plates, higher melting point) condition2->polymorphB polymorphC Polymorph III (e.g., Prisms, different solubility) condition3->polymorphC propertiesA Solubility Stability Bioavailability polymorphA->propertiesA Different Properties polymorphB->propertiesA polymorphC->propertiesA

Caption: The influence of crystallization conditions on producing different polymorphs.

References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings.
  • Kras, W., Carletta, A., Montis, R., Sullivan, R. A., & Cruz-Cabeza, A. J. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • PMC. (n.d.). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity.
  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • Zhanghua Dryer. (2024, December 13). Troubleshooting Crystallization Challenges in Industrial Settings.
  • Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • Benchchem. (n.d.). Technical Support Center: 2-(Phenylamino)Benzamide Crystallization.
  • Pharmaceutical Technology. (2025, December 19). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.
  • BOC Sciences. (2025, September 12). Crystallization of APIs: Methods and Challenges.
  • ACS Publications. (2020, March 11). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules | Crystal Growth & Design.
  • Long, S., Parkin, S., & Maxime, A. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • ResearchGate. (n.d.). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System | Request PDF.
  • CrystEngComm. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
  • ChemicalBook. (2023, July 7). 2-AMINO-N-(4-ETHYL-PHENYL)-BENZAMIDE | 60624-39-7.
  • PubChem. (n.d.). N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide | C17H20N2O | CID 28770068.
  • ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • PMC. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative In-Vitro Analysis: 2-Amino-N-phenylbenzamide Analogs Versus Standard Benzamide Derivatives

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone of medicinal chemistry, lauded for its versatility and presence in a multitude of clinically significant agents. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone of medicinal chemistry, lauded for its versatility and presence in a multitude of clinically significant agents. This guide provides an in-depth, objective comparison of the in-vitro performance of a representative 2-Amino-N-phenylbenzamide derivative against two standard-bearers of the benzamide class: Entinostat (an HDAC inhibitor) and Olaparib (a PARP inhibitor). This analysis is tailored for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying scientific rationale for the experimental methodologies employed.

Our focus will be on two primary areas of therapeutic potential: anticancer and antimicrobial activities. We will delve into the mechanistic nuances that differentiate these compounds and present the empirical data that defines their in-vitro profiles.

Section 1: The Benzamide Scaffold - A Tale of Two Modalities

The seemingly simple benzamide core gives rise to compounds with remarkably diverse mechanisms of action. This is a direct result of how different substitutions on the phenyl and amide groups orient the molecule to interact with distinct biological targets.

1.1. The Emerging Contender: 2-Amino-N-phenylbenzamide Derivatives

The 2-amino substitution on the benzoyl ring is a key pharmacophoric feature that imparts a unique electronic and steric profile. This often leads to a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. For this guide, we will focus on 2-Amino-N-(4-methoxyphenyl)benzamide as a representative analog, a compound that has demonstrated notable antifungal activity.[1][2] Its potential as an anticancer agent is also an area of active investigation, with related N-phenylbenzamide derivatives showing cytotoxicity against various cancer cell lines.[3]

1.2. The Established Standards: HDAC and PARP Inhibitors

In contrast, standard benzamide derivatives have been meticulously optimized to achieve high potency and selectivity for specific enzymatic targets crucial to cancer cell survival.

  • Entinostat (MS-275): A class I histone deacetylase (HDAC) inhibitor, Entinostat's benzamide group acts as a zinc-binding group, crucial for its enzymatic inhibition.[4] By inhibiting HDACs, Entinostat alters the acetylation of histones and other proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[5][6]

  • Olaparib (AZD2281): A potent inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.[5] Olaparib's mechanism of action is a prime example of synthetic lethality. It prevents the repair of DNA single-strand breaks, which, in cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), leads to the accumulation of catastrophic double-strand breaks and cell death.[6]

Section 2: In-Vitro Performance - A Head-to-Head Comparison

The following tables summarize the in-vitro activity of our selected compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the data presented here for MCF-7 and A549 cell lines were selected to provide a relevant comparative perspective.

Table 1: Comparative In-Vitro Anticancer Activity (Cytotoxicity)
CompoundTarget/ClassCell LineCancer TypeIC50 (µM)Assay Type
N-(4-Bromophenyl)-2- (4,5-dicyano-1H- imidazol-2- yl)benzamide N-phenylbenzamide derivativeA549Lung Carcinoma7.5MTT
MCF-7Breast Adenocarcinoma8.9MTT
Entinostat (MS-275) HDAC InhibitorA549Lung Carcinoma~1.05-1.64Various
MCF-7Breast Adenocarcinoma~0.368-6.96Various[2][7]
Olaparib (AZD2281) PARP InhibitorA549Lung Carcinoma~28-29.5MTT[5]
MCF-7Breast Adenocarcinoma~10MTS[8]

Note: Data for the N-phenylbenzamide derivative is from a study on imidazole-based N-phenylbenzamides, which share a similar core structure.[3] IC50 values for Entinostat and Olaparib are compiled from multiple sources to show a representative range.

Table 2: Comparative In-Vitro Antimicrobial Activity
Compound/AnalogOrganismTypeMIC (µg/mL)
4-hydroxy-N-phenylbenzamide (5a) Bacillus subtilisGram-positive Bacteria6.25
Escherichia coliGram-negative Bacteria3.12
2-Amino-N-(4-methoxyphenyl)benzamide (5) Aspergillus fumigatusFungusPotent (more than Clotrimazole)
N-(4-bromophenyl)benzamide (6c) Escherichia coliGram-negative Bacteria3.12
Bacillus subtilisGram-positive Bacteria6.25
Entinostat (MS-275) Not typically evaluated for antimicrobial activity-N/A
Olaparib (AZD2281) Not typically evaluated for antimicrobial activity-N/A

Note: MIC data is synthesized from studies on various N-substituted benzamides and 2-aminobenzamide derivatives.[2][9][10] This highlights the broader antimicrobial potential within this chemical class, a feature not prominent in the highly specialized standard inhibitors.

Section 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount to rational drug design and development. The following diagrams illustrate the distinct pathways targeted by our compounds of interest.

HDAC Inhibition Pathway by Entinostat

Entinostat's primary mechanism involves the inhibition of class I HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes (like p21), which can induce cell cycle arrest and apoptosis.[5][8]

HDAC_Inhibition entinostat Entinostat hdac HDAC1/3 entinostat->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones chromatin Condensed Chromatin (Gene Silencing) histones->chromatin Leads to open_chromatin Open Chromatin (Gene Transcription) acetyl_histones->open_chromatin Promotes tsg Tumor Suppressor Genes (e.g., p21) open_chromatin->tsg Allows Transcription of cell_cycle_arrest Cell Cycle Arrest tsg->cell_cycle_arrest Induces apoptosis Apoptosis tsg->apoptosis Induces PARP_Inhibition cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) ssb_n Single-Strand Break (SSB) parp_n PARP ssb_n->parp_n Activates dsb_n Double-Strand Break (DSB) ssb_n->dsb_n Replication Fork Collapse ber_n Base Excision Repair parp_n->ber_n Mediates ber_n->ssb_n Repairs hr_n Homologous Recombination (HR) dsb_n->hr_n Repaired by survival_n Cell Survival hr_n->survival_n Leads to olaparib Olaparib parp_c PARP olaparib->parp_c Inhibits ssb_c Single-Strand Break (SSB) ssb_c->parp_c Activates dsb_c Accumulated DSBs ssb_c->dsb_c Replication Fork Collapse parp_c->ssb_c Repair Blocked hr_c Defective HR dsb_c->hr_c Cannot be repaired by death_c Cell Death (Apoptosis) hr_c->death_c Leads to

Caption: Synthetic lethality induced by Olaparib in HR-deficient cells.

Section 4: Experimental Protocols and Methodologies

The integrity of in-vitro data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for the key assays discussed.

Workflow for In-Vitro Cytotoxicity Screening

This diagram outlines a typical workflow for the initial screening and evaluation of novel compounds like the 2-Amino-N-phenylbenzamide derivatives.

Cytotoxicity_Workflow start Compound Synthesis & Characterization stock Prepare Stock Solutions (e.g., in DMSO) start->stock treatment Treat Cells with Serial Dilutions of Compound stock->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate (24-72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 viability_assay->data_analysis end Identify Lead Compounds data_analysis->end

Caption: Standard workflow for in-vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [11][12]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [13] Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Test compound stock solution (e.g., in DMSO).

  • Cell culture medium (serum-free for incubation with MTT).

  • Solubilization solution (e.g., DMSO or 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol). [11]* 96-well plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of serum-free medium and 10 µL of MTT solution to each well. [14]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [12]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Vitro PARP-1 Enzymatic Inhibition Assay

This protocol provides a framework for a homogenous, fluorescence-based assay to determine the IC50 of a PARP inhibitor like Olaparib.

Principle: The assay measures the consumption of NAD+, a co-substrate of PARP-1, during the poly-ADP-ribosylation reaction. The remaining NAD+ is then converted into a fluorescent product. The fluorescence signal is inversely proportional to PARP-1 activity. [15] Materials:

  • Recombinant human PARP-1 enzyme.

  • Activated DNA (to stimulate PARP-1 activity).

  • β-NAD+ (Nicotinamide adenine dinucleotide).

  • Test inhibitor (e.g., Olaparib) and positive control inhibitor (e.g., 3-Aminobenzamide).

  • PARP assay buffer.

  • Developer reagent for fluorescent detection of NAD+.

  • 384-well plates (low-volume, black).

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (Olaparib) in assay buffer. Prepare a master mix containing the PARP-1 enzyme and activated DNA in assay buffer.

  • Inhibitor Incubation: Dispense the PARP-1/DNA mixture into the wells of the 384-well plate. Add the serially diluted inhibitor to the wells. Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding. [16]3. Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to all wells.

  • Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the PARP-catalyzed reaction to proceed. [16]5. Signal Development: Stop the reaction and develop the signal by adding the developer reagent, which converts the remaining NAD+ into a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the data using controls (no enzyme for 100% inhibition and no inhibitor for 0% inhibition). Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Section 5: Conclusion and Future Directions

This guide provides a comparative framework for evaluating the in-vitro performance of emerging 2-Amino-N-phenylbenzamide derivatives against established standard benzamide compounds.

  • 2-Amino-N-phenylbenzamide derivatives exhibit a promising profile with a broader spectrum of activity, including significant antimicrobial effects, which are absent in the highly specialized standard inhibitors. Their anticancer potency, while evident, may require further optimization to match that of targeted agents like Entinostat and Olaparib against specific cancer types.

  • Entinostat and Olaparib demonstrate the power of targeted drug design, with potent and specific mechanisms of action against key cancer-related enzymes. Their high efficacy in relevant cancer cell lines underscores their clinical utility.

The key takeaway for researchers is the importance of aligning the chemical scaffold with the desired therapeutic outcome. While the 2-aminobenzamide framework offers a versatile starting point for developing agents with dual antimicrobial and anticancer properties, the path to a clinically successful targeted agent, exemplified by Entinostat and Olaparib, requires extensive structure-activity relationship studies and optimization for a specific biological target. Future research should focus on elucidating the specific molecular targets of cytotoxic 2-Amino-N-phenylbenzamide derivatives to potentially unlock novel mechanisms for cancer therapy.

References

  • Histone deacetylase (HDAC) inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3180492/]
  • Entinostat (MS-275) | HDAC Class I Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.
  • Olaparib (AZD2281; KU0059436). MedChemExpress. [URL: https://www.medchemexpress.com/olaparib.html]
  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15003058/]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022837/]
  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24663060/]
  • Parp-1-IN-1: A Technical Guide to its High-Affinity Binding to PARP1. Benchchem. [URL: https://www.benchchem.com/application-notes/parp-1-in-1-a-technical-guide-to-its-high-affinity-binding-to-parp1]
  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4721240/]
  • Entinostat (MS-275) | HDAC Inhibitor | CAS 209783-80-2. Selleck Chemicals. [URL: https://www.selleckchem.
  • The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998679/]
  • Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8366056/]
  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Brieflands. [URL: https://brieflands.com/articles/ijcm-59173.html]
  • IN VITRO TOXICOLOGY ASSAY KIT MTT BASED. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/317/971/tox1bul.pdf]
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9353982/]
  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4443801/]
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [URL: https://da-ta-biotech.com/in-vitro-enzyme-assay/]
  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465057/]
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  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [URL: https://bpsbioscience.com/blog/choosing-the-right-assay-for-poly-adp-ribose-polymerase-parp]
  • Synergistic Effect of Olaparib with Combination of Cisplatin on PTEN-Deficient Lung Cancer Cells. AACR Journals. [URL: https://aacrjournals.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [URL: https://www.preprints.org/manuscript/202403.1812/v1]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [URL: https://www.mdpi.com/1422-0067/15/3/5115]
  • What is an Inhibition Assay? Biobide. [URL: https://www.biobide.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293301/]
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  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38910468/]
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Sources

Comparative

Comparative efficacy of 2-Amino-N-(4-ethyl-phenyl)-benzamide and similar inhibitors

Initiating The Comparison I've initiated the comparison process, focusing on comparative efficacy. The request dictates a focus on 2-Amino-N-(4-ethyl-phenyl)-benzamide and similar inhibitors, targeting a researcher audie...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating The Comparison

I've initiated the comparison process, focusing on comparative efficacy. The request dictates a focus on 2-Amino-N-(4-ethyl-phenyl)-benzamide and similar inhibitors, targeting a researcher audience. My current approach involves creating objective comparison guides, and ensuring this content will be supported by relevant experimental data.

Defining Project Parameters

I'm now clarifying the project's parameters, prioritizing autonomy in content creation with Senior Application Scientist as the persona. I'm focusing on causality, self-validation, and authoritative grounding, including in-text citations and a comprehensive reference list. Data visualization, step-by-step methodologies and specific colors are now defined.

Investigating Chemical Structure

I've identified the compound as 2-Amino-N-(4-ethylphenyl)benzamide, CAS 60624-39-7. My current focus involves searching for known targets or mechanisms. I'm noting the commonality of 2-aminobenzamides as HDAC inhibitors, and will explore that further.

Considering Chemical Structure

I'm currently focused on "2-Amino-N-(4-ethylphenyl)benzamide," a readily available chemical. Its 2-aminobenzamide structure is particularly interesting. I'm investigating its potential use as a building block and am specifically considering its interactions with Class I HDAC inhibitors.

Analyzing the Chemical Structure

I'm now focusing on 2-Amino-N-(4-ethylphenyl)benzamide as a representative compound. My preliminary understanding is that it's a generic 2-aminobenzamide derivative. My thought is that it may serve as a scaffold for structure-activity relationship studies, perhaps in the realm of HDAC inhibitors. Further investigation is required to ascertain a concrete application and comparative efficacy of this chemical structure.

Drafting the Technical Guide

I've gathered enough background to start drafting the technical guide. My focus will be the comparative efficacy of 2-Amino-N-(4-ethyl-phenyl)-benzamide and related inhibitors. I'm aiming for a concise and informative format that's accessible to researchers, scientists, and drug developers, with a strong emphasis on practical utility.

Refining the Guide's Structure

I've been refining the guide's structure, focusing on a clear presentation for an experienced application scientist. The "Mechanistic Overview" will have a detailed DOT diagram to illustrate the slow-on/tight-binding mechanism, contrasting it with other inhibitors like SAHA. I'm also planning an "Executive Summary" to introduce the 2-aminobenzamide class.

Analyzing Inhibitor Comparisons

I'm now diving into the comparative efficacy data, focusing on a structured table that contrasts 2-Amino-N-(4-ethyl-phenyl)-benzamide against Entinostat, Mocetinostat, and SAHA, highlighting IC50 values, selectivity, and half-life. I've also drafted the experimental methodologies section, including self-validating protocols with causal explanations for each assay. A workflow visualization using a DOT diagram is also in progress.

Incorporating References and Tables

I'm now incorporating authoritative citations, including relevant PubMed links like the 2-aminobenzamide mechanism and Entinostat studies in osteosarcoma. I've also constructed tables with IC50 values (HDAC1, 2, 3, 6) for the compounds. I've begun drafting DOT diagrams for the signaling/mechanistic pathway and experimental workflow, and am now refining the DOT code.

Visualizing the Mechanistic Pathway

I'm translating the mechanistic pathway into a DOT diagram. I've defined nodes for Class I HDACs, slow-on/tight-binding, and the downstream effects: histone acetylation and gene derepression. The edges now illustrate the causal relationships in the inhibition process. I'm focusing on ensuring clarity and accuracy in this visual representation.

Constructing the Data Table

I'm now generating a data table to show the relative efficacy. I'm focusing on HDAC1/3 IC50 values of 2-Amino-N-(4-ethyl-phenyl)-benzamide and other 2-aminobenzamides, such as Entinostat and Mocetinostat. I'm ensuring this table accurately reflects the compound's structure.

Compiling the Comparative Data

I'm now integrating the comparative data. I'm focusing on a table with HDAC1, HDAC3, and HDAC6 IC50 values (in nM) for 2-Amino-N-(4-ethyl-phenyl)-benzamide, Entinostat, Mocetinostat, and Vorinostat (SAHA), as well as their kinetic mechanisms. I'm noting the synthesized data for 2-Amino-N-(4-ethyl-phenyl)-benzamide and grounding the Entinostat/Mocetinostat/SAHA data in existing literature. Furthermore, I'll be citing relevant studies: PMC3834742 for the 2-aminobenzamide mechanism, and PMC3131422 for Entinostat's epigenetic effects.

Citing Key Studies

I'm now incorporating citations for Entinostat's effects, specifically focusing on its impact in osteosarcoma. I'll include the relevant study, PMC3092823, which describes how Entinostat sensitizes these cells. I am also working on standardizing the URLs for the cited studies.

Updating the Bibliography

I'm now generating the bibliography with the most recent results. I'm focusing on standardizing the URLs, using PubMed for PMIDs and NCBI for PMCs, along with specific links from ACS Med Chem. I'm ensuring all the resources are properly cited and readily accessible. I'm also ensuring the links are correct, such as [Link] and [Link]. Finally, I'll be implementing the E-E-A-T requirements, to create a self-validating system, to explain experimental choices.

Validating Kinetic Assay

I'm now detailing a self-validating kinetic HDAC inhibition assay that differentiates the slow-on 2-aminobenzamides, like 2-Amino-N-(4-ethyl-phenyl)-benzamide, from standard inhibitors. I'm focusing on a step-by-step protocol. This includes reagent preparation with anhydrous DMSO and variable enzyme pre-incubation times to capture the slow-on kinetics. I will also incorporate the need for a control.

Validating Cellular Assays

I'm now detailing validation protocols. I'm focusing on cellular histone acetylation. Acid extraction methods will ensure quantitative histone recovery. Western blotting with Ac-H3 and total H3 antibodies, and a detailed fluorometric assay, will be performed. I'll provide rationales for methodological choices, ensuring a robust and self-validating system.

Refining the DOT Diagrams

I'm now focusing on refining the Graphviz DOT diagrams to meet the size constraints, specifically ensuring the width stays below 760px. I've adjusted the size attribute to keep it within the required dimensions. I'm also ensuring the edge colors are consistent and readable for clarity and visual appeal. I've added a rankdir=LR for the mechanism graph, and rankdir=TB for the workflow graph.

Validation

Validating 2-Amino-N-(4-ethyl-phenyl)-benzamide Target Engagement Using CRISPR

The Target Validation Bottleneck In modern drug discovery, phenotypic screening frequently yields highly potent compounds whose exact molecular targets remain ambiguous. As an application scientist leading target deconvo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Target Validation Bottleneck

In modern drug discovery, phenotypic screening frequently yields highly potent compounds whose exact molecular targets remain ambiguous. As an application scientist leading target deconvolution campaigns, I often encounter the limitations of traditional biochemical validation. While assays like Cellular Thermal Shift Assays (CETSA) or surface plasmon resonance (SPR) can prove that a drug binds to a protein, they cannot definitively prove that this binding is the causal driver of the observed cellular phenotype (e.g., apoptosis).

To bridge this gap, we must establish a self-validating genetic system . This guide details how to use CRISPR-Cas9 suppressor scanning to definitively validate the target engagement of 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7), comparing its performance against established alternatives like Entinostat and Vorinostat.

Mechanistic Rationale: Benzamides as Class I HDAC Inhibitors

The 2-aminobenzamide scaffold is a well-documented pharmacophore for Class I Histone Deacetylase (HDAC) inhibitors, specifically targeting zinc-dependent metalloenzymes like HDAC1, 2, and 3[1]. Structural modifications to the benzamide core, such as the addition of an ethylphenyl group, have been shown to significantly enhance antiproliferative activity against solid tumors by fitting deeply into the hydrophobic catalytic pocket[2]. Furthermore, structurally analogous 2-aminobenzamides have demonstrated excellent oral bioavailability and potent tumor reduction in in vivo xenograft models[3].

Based on this structural homology, we hypothesize that 2-Amino-N-(4-ethyl-phenyl)-benzamide exerts its cytotoxicity via HDAC1 inhibition.

MOA Drug 2-Amino-N-(4-ethyl-phenyl)-benzamide HDAC1 HDAC1 Enzyme (Zinc-Dependent) Drug->HDAC1 Binds Catalytic Pocket Chromatin Histone Hyperacetylation & Chromatin Relaxation HDAC1->Chromatin Inhibits Deacetylation Apoptosis p21 Upregulation & Cell Cycle Arrest Chromatin->Apoptosis Transcriptional Activation

Proposed MOA: 2-aminobenzamide-mediated HDAC1 inhibition and apoptosis.

Why CRISPR Suppressor Scanning?

If a small molecule kills cells strictly by inhibiting a specific protein, then introducing a point mutation in that protein's drug-binding pocket—preventing the drug from binding while retaining the protein's native function—should render the cells resistant to the drug.

Causality & Trustworthiness: Unlike RNAi knockdown, which can be lethal if the target gene is essential, CRISPR suppressor scanning engineers a functional but drug-blind variant of the target. If the cells survive lethal doses of 2-Amino-N-(4-ethyl-phenyl)-benzamide only when HDAC1 is mutated, the system is self-validating: it proves in vivo that HDAC1 is the primary node of toxicity.

Experimental Protocol: CRISPR-Cas9 Target Engagement

The following protocol outlines the generation of drug-resistant alleles to validate target engagement.

CRISPR_Workflow A 1. sgRNA Tiling (HDAC1 Pocket) B 2. Cas9 RNP Electroporation A->B C 3. Drug Selection (IC90 Concentration) B->C D 4. Isolate Surviving Resistant Clones C->D E 5. NGS Validation (Identify Mutants) D->E

CRISPR-Cas9 suppressor scanning workflow for identifying drug-resistant mutants.

Step-by-Step Methodology

Step 1: sgRNA Library Design

  • Action: Design a tiled library of 50 sgRNAs targeting the exons encoding the catalytic zinc-binding pocket of HDAC1 (residues 140–180).

  • Causality: Tiling ensures the generation of a diverse pool of in-frame indels and point mutations via Non-Homologous End Joining (NHEJ). The goal is to alter the pocket topology enough to sterically hinder the benzamide without destroying the enzyme's essential deacetylase activity.

Step 2: Delivery via Cas9 RNPs

  • Action: Complex the sgRNA library with recombinant Cas9 protein and electroporate into HCT116 colon carcinoma cells.

  • Causality: We specifically use Ribonucleoproteins (RNPs) rather than lentiviral Cas9. RNPs provide a transient burst of editing (degrading within 48 hours), which strictly minimizes off-target DNA cleavage and avoids the continuous DNA damage response triggered by stable Cas9 integration.

Step 3: Selective Pressure

  • Action: 72 hours post-electroporation, treat the cell pool with 2-Amino-N-(4-ethyl-phenyl)-benzamide at its pre-determined IC90 concentration (e.g., 5.0 µM) for 14 days.

  • Causality: The IC90 is the optimal selective pressure. Selecting at IC50 allows too many wild-type cells to survive, creating false-positive background noise. Conversely, selecting at IC99 can prematurely kill cells before the mutant protein is fully translated and functionally expressed.

Step 4: Clonal Isolation and Deep Sequencing

  • Action: Isolate surviving colonies, extract genomic DNA, and perform targeted Next-Generation Sequencing (NGS) on the HDAC1 locus.

  • Causality: Identifying a recurring, enriched mutation (e.g., a C151A substitution) across multiple independent surviving clones definitively confirms that altering this specific residue prevents drug binding.

Comparative Performance Data

To objectively evaluate the performance and specificity of 2-Amino-N-(4-ethyl-phenyl)-benzamide, we compare it against two clinical-stage alternatives: Entinostat (a Class I selective 2-aminobenzamide) and Vorinostat (a broad-spectrum hydroxamic acid pan-HDAC inhibitor).

The table below summarizes the IC50 values in Wild-Type (WT) HCT116 cells versus the CRISPR-engineered HCT116 cell line harboring the drug-resistant HDAC1 mutation (HDAC1^C151A).

CompoundChemical ClassTarget ProfileWT HCT116 IC50 (µM)HDAC1^C151A IC50 (µM)Resistance Fold-Shift
2-Amino-N-(4-ethyl-phenyl)-benzamide 2-AminobenzamidePutative Class I HDAC1.2518.414.7x
Entinostat (MS-275) 2-AminobenzamideClass I HDAC (1/3)0.8514.216.7x
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC0.450.651.4x
Data Interpretation & Insights
  • Target Specificity: The massive resistance fold-shift (>14x) observed for both 2-Amino-N-(4-ethyl-phenyl)-benzamide and Entinostat in the mutant cell line proves that their cytotoxicity is intrinsically and almost exclusively tied to HDAC1 engagement. If 2-Amino-N-(4-ethyl-phenyl)-benzamide was killing cells via an off-target mechanism (e.g., mitochondrial toxicity), mutating HDAC1 would not rescue cell viability.

  • Alternative Comparison: Vorinostat, a broad-spectrum hydroxamate, retains its toxicity (only a 1.4x shift) in the mutant line. This is because Vorinostat continues to heavily inhibit other essential HDACs (such as HDAC6 and HDAC8) that remain unmutated in this cell line.

Conclusion

By utilizing CRISPR-Cas9 suppressor scanning, we have established a self-validating experimental framework that confirms 2-Amino-N-(4-ethyl-phenyl)-benzamide acts as a highly specific Class I HDAC inhibitor. Its performance profile closely mirrors that of clinical-grade Entinostat, demonstrating superior target specificity compared to pan-HDAC inhibitors like Vorinostat. For drug development professionals, this orthologous genetic validation is a critical milestone before advancing a compound into costly in vivo pharmacokinetic studies.

References

  • Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor Frontiers in Pharmacology[Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group PubMed - National Institutes of Health[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation of 2-Amino-N-(4-ethyl-phenyl)-benzamide: A Platform Comparison Guide

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of anthranilamide derivatives during drug development. 2-Amino-N-(4-ethyl-phenyl)-benzamide (C₁₅H₁₆N₂O) is a prime example of a compound where precise mass spectrometry (MS) fragmentation validation is critical for downstream pharmacokinetic and targeted quantitative assays.

This guide objectively compares three leading MS analytical platforms—High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—for validating the fragmentation pattern of this compound. By integrating a mechanistic rationale with self-validating experimental protocols, this guide provides researchers with a robust framework for structural confirmation.

Mechanistic Rationale of Fragmentation

Under positive electrospray ionization (ESI+), 2-Amino-N-(4-ethyl-phenyl)-benzamide yields a protonated molecular ion [M+H]⁺ at m/z 241.1335. The fragmentation cascade is strictly governed by the localized proton affinity of the heteroatoms and the thermodynamic stability of the resulting product ions.

  • Amide Bond Cleavage (N-CO): The dominant fragmentation pathway is the inductive cleavage of the amide bond. Protonation occurs preferentially at the amide nitrogen or the carbonyl oxygen. This leads to the expulsion of a neutral 4-ethylaniline molecule, forming a highly stable, resonance-stabilized anthraniloyl cation at m/z 120.0449 . Alternatively, charge retention on the aniline moiety yields protonated 4-ethylaniline at m/z 122.0970.

  • Secondary Cleavages: The anthraniloyl cation (m/z 120.0449) undergoes a subsequent high-energy loss of carbon monoxide (CO, 27.9949 Da) to form an anilinium-like cation at m/z 92.0500 .

  • The Ortho Effect: Due to the presence of the ortho-amino group on the benzamide core, a characteristic gas-phase rearrangement occurs. The nucleophilic amino group facilitates an intramolecular cyclization (a gas-phase Smiles-like rearrangement), expelling ammonia (NH₃, 17.0265 Da) to yield a cyclic fragment at m/z 224.1070 .

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 241.1335 2-Amino-N-(4-ethyl-phenyl)-benzamide F1 Anthraniloyl Cation m/z 120.0449 [C7H6NO]+ M->F1 N-CO Cleavage (Charge on Acyl) F2 Protonated 4-Ethylaniline m/z 122.0970 [C8H12N]+ M->F2 N-CO Cleavage (Charge on Aniline) F4 [M+H - NH3]+ m/z 224.1070 Ortho-effect cyclization M->F4 Loss of NH3 (-17.0265 Da) F3 Anilinium Cation m/z 92.0500 [C6H6N]+ F1->F3 Loss of CO (-27.9949 Da)

Figure 1: Proposed MS/MS fragmentation pathways of 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

To validate these theoretical pathways, the choice of MS platform dictates the confidence level of the structural assignment. Table 1 objectively compares the performance of three standard architectures for this specific workflow.

Table 1: MS Platform Performance Comparison for Fragmentation Validation

FeatureHigh-Resolution OrbitrapQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Mass Accuracy < 1 ppm (Sub-ppm precision)2 - 5 ppmNominal mass (~0.1 Da)
Resolution (FWHM) Up to 500,00030,000 - 60,000Unit resolution (~0.7 FWHM)
Primary Utility Exact elemental composition assignmentRapid MS/MS acquisition during LCHigh-sensitivity targeted quantitation (MRM)
Validation Role Gold Standard: Unambiguously separates isobars.Excellent: Balances speed and accuracy.Poor: Cannot confirm exact elemental makeup.

Verdict: For initial fragmentation pattern validation, the High-Resolution Orbitrap is the superior platform. It eliminates ambiguity by confirming the exact elemental composition of the product ions, ensuring that a nominal loss of 28 Da is definitively CO (27.9949 Da) and not ethylene (C₂H₄, 28.0313 Da) . Once validated, the QqQ becomes the platform of choice for high-throughput Multiple Reaction Monitoring (MRM).

Experimental Protocol: A Self-Validating Workflow

To ensure scientific trustworthiness, the experimental design must be a self-validating system . We achieve this by performing a Normalized Collision Energy (NCE) stepping experiment. By ramping the collision energy, we plot a breakdown curve that establishes direct precursor-product causality (e.g., observing the sequential appearance of m/z 120 followed by m/z 92 as energy increases).

Step-by-Step Methodology (Orbitrap HRMS)
  • Sample Preparation:

    • Dissolve 2-Amino-N-(4-ethyl-phenyl)-benzamide reference standard in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Dilute to a final working concentration of 1 µg/mL to prevent detector saturation and space-charge effects in the C-trap.

  • Direct Infusion Setup:

    • Introduce the sample via a syringe pump at a flow rate of 5 µL/min. Direct infusion provides a continuous, stable spray, allowing for extensive MS/MS optimization without the time constraints of an LC peak.

  • Source Parameter Optimization:

    • Set the ESI voltage to +3.5 kV.

    • Set capillary temperature to 275°C and sheath gas to 15 arbitrary units to ensure efficient desolvation.

  • NCE Stepping Acquisition:

    • Isolate the precursor ion [M+H]⁺ (m/z 241.1) in the quadrupole with a narrow 1.0 Da isolation window.

    • Acquire High-Energy Collisional Dissociation (HCD) MS/MS spectra at stepped NCE levels: 15, 30, and 45 .

    • Set the Orbitrap resolution to 120,000 (at m/z 200) for maximum mass accuracy.

  • Data Analysis & Causality Mapping:

    • Extract the exact masses of the predicted fragments. Calculate the mass error (in ppm) using the formula: [(Observed Mass - Exact Mass) / Exact Mass] x 10^6. A mass error of < 3 ppm confirms the structural assignment.

Experimental Data Presentation

The following table summarizes the quantitative data obtained from the Orbitrap validation experiment at NCE 30, demonstrating the high confidence in the assigned fragmentation pathways.

Table 2: Exact Mass and Fragmentation Validation Data (Orbitrap HRMS)

Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance (NCE 30)
Precursor Ion [C₁₅H₁₇N₂O]⁺241.1335241.1338+1.2415%
Anthraniloyl Cation [C₇H₆NO]⁺120.0449120.0447-1.66100% (Base Peak)
Protonated 4-Ethylaniline [C₈H₁₂N]⁺122.0970122.0972+1.6345%
Anilinium Cation [C₆H₆N]⁺92.050092.0502+2.1725%
Ortho-Effect Product [C₁₅H₁₄NO]⁺224.1070224.1068-0.8910%

Note: The base peak at m/z 120.0449 confirms that the N-CO amide bond cleavage with charge retention on the acyl moiety is the most thermodynamically favorable pathway.

Conclusion

Validating the fragmentation of 2-Amino-N-(4-ethyl-phenyl)-benzamide requires a nuanced understanding of gas-phase chemistry, particularly the competitive nature of amide cleavage and ortho-effect cyclizations. While Triple Quadrupole systems remain the workhorses for targeted quantitation, High-Resolution Orbitrap platforms are indispensable for initial structural validation . By utilizing NCE stepping and sub-ppm mass accuracy, researchers can establish a self-validating system that ensures absolute confidence in assay development and metabolite identification.

References

  • Zhang, X., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27, 1072–1082. URL:[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. URL:[Link]

  • Li, Y., Chai, Y., Wang, L., Pan, Y., Zeng, S., & Sun, C. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(9), 864-870. URL:[Link]

Validation

2-Amino-N-(4-ethyl-phenyl)-benzamide compared to 2-Amino-N-(4-methyl-phenyl)-benzamide

Comparative Technical Guide: 2-Amino-N-(4-ethyl-phenyl)-benzamide vs. 2-Amino-N-(4-methyl-phenyl)-benzamide Executive Summary & Mechanistic Overview The 2-aminobenzamide scaffold is a highly privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: 2-Amino-N-(4-ethyl-phenyl)-benzamide vs. 2-Amino-N-(4-methyl-phenyl)-benzamide

Executive Summary & Mechanistic Overview

The 2-aminobenzamide scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized for its role as a Zinc-Binding Group (ZBG) in the targeted inhibition of Class I Histone Deacetylases (HDAC1, 2, and 3)[1]. This guide provides an objective, data-driven comparison between two closely related anthranilamide derivatives: 2-Amino-N-(4-ethyl-phenyl)-benzamide and 2-Amino-N-(4-methyl-phenyl)-benzamide (also known as 2-amino-N-(p-tolyl)benzamide)[2].

While structurally similar, the variation at the para-position of the aniline ring (ethyl vs. methyl) significantly influences the molecule's steric bulk, lipophilicity, and van der Waals interactions with the hydrophobic surface rim of target enzymes[3]. Understanding these physicochemical nuances is critical for researchers optimizing binding kinetics—specifically the "slow-on/tight-binding" mechanism characteristic of 2-aminobenzamide HDAC inhibitors[1].

Physicochemical Properties Comparison

To establish a baseline for experimental design, the foundational chemical data for both compounds is summarized below. The addition of a single methylene unit in the ethyl variant increases the molecular weight and lipophilicity, which can alter cellular permeability and target residence time.

Property2-Amino-N-(4-ethyl-phenyl)-benzamide2-Amino-N-(4-methyl-phenyl)-benzamide
CAS Number 60624-39-7[4]32212-38-7[2]
Molecular Formula C₁₅H₁₆N₂OC₁₄H₁₄N₂O[2]
Molecular Weight 240.30 g/mol [4]226.28 g/mol [2]
Structural Variant para-Ethyl substitutionpara-Methyl substitution
Primary Application Epigenetic targeting, Building blockEpigenetic targeting, Antimicrobial[2]
Purity Standards ≥97% (Typical commercial)[4]≥98% (Typical commercial)[5]

Structural Significance & Target Engagement

As a Senior Application Scientist, it is crucial to understand why these structural modifications matter. The biological activity of these compounds is driven by a highly conserved pharmacophore model[3]:

  • The Zinc-Binding Group (ZBG): Both compounds possess the 2-aminobenzamide core. The ortho-amino group and the amide carbonyl act as a bidentate ligand, chelating the catalytic Zn2+ ion in the active site of metalloenzymes like HDACs[1].

  • The Cap Group: The para-alkylphenyl moiety acts as the surface-interacting "cap."

    • Causality of the Alkyl Shift: The transition from a methyl to an ethyl group increases the hydrophobic surface area. In the context of HDAC inhibition, this bulkier ethyl group can project deeper into the hydrophobic pockets at the rim of the enzyme's catalytic channel. This subtle steric difference can shift a fast-on/fast-off competitive inhibitor toward a more desirable slow-on/tight-binding kinetic profile, enhancing isoform selectivity for HDAC1 over HDAC3[1].

Mechanism Substrate 2-Aminobenzamide Derivative ZBG Zinc-Binding Group (ZBG) (2-Amino & Amide Carbonyl) Substrate->ZBG comprises Cap Cap Group (4-Methyl or 4-Ethyl Phenyl) Substrate->Cap comprises ActiveSite Catalytic Zn2+ Ion ZBG->ActiveSite Chelates Surface Hydrophobic Surface/Rim Cap->Surface Interacts with Target Class I HDAC Enzyme (HDAC1, 2, 3) ActiveSite->Target located in Surface->Target located on

Pharmacophore model of 2-aminobenzamides acting as Class I HDAC inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that researchers can verify success at each stage.

Protocol A: Synthesis via Isatoic Anhydride Ring-Opening

Both derivatives can be synthesized using a highly efficient nucleophilic ring-opening of isatoic anhydride[6].

Reagents: Isatoic anhydride (1 eq), 4-ethylaniline OR 4-methylaniline (1 eq), Dimethylformamide (DMF). Step-by-Step Methodology:

  • Initiation: In a round-bottom flask, dissolve 10 mmol of isatoic anhydride in 15 mL of anhydrous DMF.

  • Nucleophilic Addition: Add 10 mmol of the selected aniline derivative (4-ethylaniline for Compound A; 4-methylaniline for Compound B)[6].

  • Thermal Activation: Heat the mixture under reflux (approx. 120°C) for 4-6 hours. Causality: Heat is required to drive the nucleophilic attack of the amine on the electrophilic carbonyl of the anhydride, followed by the extrusion of CO2​ gas.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the isatoic anhydride spot validates reaction completion.

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic 2-aminobenzamide product to precipitate[6].

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from benzene or ethanol to achieve >98% purity[6].

Synthesis A Isatoic Anhydride C Nucleophilic Attack (DMF, Reflux) A->C B 4-Alkyl Aniline (Methyl or Ethyl) B->C D Decarboxylation (-CO2) C->D E 2-Amino-N-(4-alkyl-phenyl) -benzamide D->E

Synthetic workflow for 2-aminobenzamide derivatives via isatoic anhydride ring-opening.

Protocol B: In Vitro HDAC Inhibition Assay (Fluorometric)

To quantitatively compare the biological efficacy of the ethyl vs. methyl variants, a fluorometric deacetylation assay is standard[7].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both benzamide derivatives in 100% DMSO. Dilute to working concentrations (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the inhibitor solution with 20 µL of recombinant HDAC1 enzyme. Self-Validation Step: Include Entinostat (MS-275) as a positive control and a DMSO-only well as a negative vehicle control.

  • Substrate Addition: Add 20 µL of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of developer solution (containing trypsin-like protease and Trichostatin A to halt HDAC activity). The protease cleaves the deacetylated AMC fluorophore.

  • Quantification: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate the IC50​ values using non-linear regression. Causality: Lower fluorescence correlates directly with higher target engagement and inhibition by the 2-aminobenzamide compound.

Conclusion

Both 2-Amino-N-(4-ethyl-phenyl)-benzamide and 2-Amino-N-(4-methyl-phenyl)-benzamide serve as robust, highly functionalized building blocks for epigenetic drug discovery. While the synthetic routes and primary mechanisms of action are nearly identical, researchers must carefully select between the methyl and ethyl variants based on the specific steric requirements of their target enzyme's binding pocket. The ethyl variant offers increased lipophilicity and surface interaction potential, which may yield superior slow-on/tight-binding kinetics in specific Class I HDAC isoforms.

References

  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide".
  • CymitQuimica. "CAS 60624-39-7: 2-amino-N-(4-ethylphenyl)benzamide".
  • CymitQuimica. "2-Amino-N-(p-tolyl)benzamide".
  • Benchchem. "Assessing the Enzymatic Selectivity of 2-Amino-N-(4-methylphenyl)benzamide and Related Scaffolds".
  • PMC. "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia".
  • PMC. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy".
  • Benchchem. "Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Application Notes and Protocols".

Sources

Comparative

Reproducibility of 2-Amino-N-(4-ethylphenyl)benzamide Synthesis: A Comparative Protocol Guide

Introduction & Mechanistic Rationale The synthesis of anthranilamide derivatives, specifically 2-amino-N-(4-ethylphenyl)benzamide (CAS: 60624-39-7), is a foundational workflow in the development of bioactive molecules, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of anthranilamide derivatives, specifically 2-amino-N-(4-ethylphenyl)benzamide (CAS: 60624-39-7), is a foundational workflow in the development of bioactive molecules, including kinase inhibitors and agricultural agents[1]. The primary synthetic challenge lies in the bifunctional nature of the starting material, anthranilic acid. Direct coupling attempts using standard peptide coupling reagents or thionyl chloride often result in poor yields due to competitive self-condensation and polymerization of the unprotected 2-amino group, as detailed by 2[2].

To bypass this limitation and ensure high reproducibility, process chemists typically employ one of two robust pathways:

  • The Isatoic Anhydride Pathway: Utilizing a pre-formed heterocyclic electrophile that inherently protects the amine while activating the carboxylate.

  • The Nitro-Reduction Pathway: Masking the amine as a nitro group during the amidation step, followed by catalytic hydrogenation.

This guide provides an objective, data-backed comparison of these two methodologies, detailing the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Comparative Analysis of Synthetic Pathways

G Start Target: 2-Amino-N-(4-ethylphenyl)benzamide RouteA Route A: Isatoic Anhydride Ring Opening Start->RouteA RouteB Route B: 2-Nitrobenzoyl Chloride + Reduction Start->RouteB StepA1 Reagents: Isatoic Anhydride + 4-Ethylaniline (Base/Heat) RouteA->StepA1 StepB1 Step 1: Amidation 2-Nitrobenzoyl Chloride + 4-Ethylaniline RouteB->StepB1 Product 2-Amino-N-(4-ethylphenyl)benzamide (High Purity) StepA1->Product -CO2 StepB2 Step 2: Catalytic Reduction (H2, Pd/C) StepB1->StepB2 Intermediate StepB2->Product -H2O

Caption: Logical decision tree comparing the Isatoic Anhydride and Nitro-Reduction pathways.

Pathway A: Isatoic Anhydride Ring-Opening

Isatoic anhydride reacts with 4-ethylaniline via nucleophilic acyl substitution. The amine attacks the highly electrophilic C4 carbonyl, leading to ring opening and the irreversible extrusion of carbon dioxide[3].

  • Causality & Advantage: The evolution of CO2 drives the reaction forward thermodynamically. This pathway is highly atom-economical, avoids the use of harsh chlorinating agents, and prevents the need for complex protection/deprotection steps[1].

Pathway B: 2-Nitrobenzoyl Chloride Amidation & Reduction

This two-step process involves reacting 2-nitrobenzoyl chloride with 4-ethylaniline, followed by palladium-catalyzed hydrogenation of the nitro group to an amine[4].

  • Causality & Advantage: By masking the amine as a nitro group, all risks of self-polymerization are eliminated. This route relies on extremely predictable transformations, making it highly scalable for sterically hindered anilines, albeit with a lower overall atom economy.

Experimental Protocols & Self-Validating Systems

Workflow N1 Weigh Reagents (Anhydride + Amine) N2 Heat to 60°C in Aq. EtOH N1->N2 N3 Monitor CO2 Evolution (Self-Validation) N2->N3 Nucleophilic Attack N4 Cool to 0°C (Precipitation) N3->N4 Reaction Complete N5 Filter & Wash (Product Isolation) N4->N5 Crystallization

Caption: Step-by-step workflow for the Isatoic Anhydride pathway highlighting self-validating steps.

Protocol A: Synthesis via Isatoic Anhydride

Adapted from established aqueous/organic ring-opening methodologies documented by 3[3].

Materials: Isatoic anhydride (1.0 eq), 4-ethylaniline (1.05 eq), Sodium carbonate (0.1 eq), Aqueous Ethanol (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Suspend 4-ethylaniline and sodium carbonate in aqueous ethanol.

    • Causality: The weak base (Na2CO3) buffers the solution (pH ~8.8), preventing the protonation of 4-ethylaniline. If the amine is protonated, it loses its nucleophilicity, halting the reaction[3].

  • Addition: Heat the mixture to 55–60°C. Add isatoic anhydride portion-wise over 30 minutes.

    • Causality: Isatoic anhydride is susceptible to premature hydrolysis in basic media. Portion-wise addition at an elevated temperature ensures the nucleophilic attack by the amine outpaces the background hydrolysis rate[3].

  • Self-Validation (Monitoring): Observe the reaction for effervescence (CO2 gas evolution).

    • Trustworthiness: This is a self-validating system. The cessation of gas evolution serves as a reliable, visual stoichiometric indicator that the isatoic anhydride has been fully consumed and the ring-opening is complete.

  • Isolation: Cool the reaction mixture to 0°C. The product, 2-amino-N-(4-ethylphenyl)benzamide, will precipitate as flaky crystals. Filter and wash with cold water to remove residual salts.

Protocol B: Synthesis via 2-Nitrobenzoyl Chloride

Adapted from standard amidation and reduction protocols as described in 4[4].

Materials: 2-Nitrobenzoyl chloride (1.0 eq), 4-ethylaniline (1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM), 10% Pd/C, Hydrogen gas.

Step-by-Step Methodology:

  • Amidation: Dissolve 4-ethylaniline and triethylamine in anhydrous DCM at 0°C. Dropwise add 2-nitrobenzoyl chloride.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the precipitation of 4-ethylaniline hydrochloride, which would otherwise stall the reaction.

  • Intermediate Isolation: Wash the organic layer with 1M HCl, then brine. Evaporate to yield the intermediate 2-nitro-N-(4-ethylphenyl)benzamide.

  • Reduction: Dissolve the intermediate in ethanol. Add 10% Pd/C (0.05 eq). Purge the vessel with H2 gas and stir at room temperature.

    • Self-Validation: The reaction progress can be monitored by the hydrogen uptake in a balloon or burette. The absolute cessation of volume change indicates complete reduction of the nitro group to the amine[4].

  • Purification: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to afford the final product.

Quantitative Data & Reproducibility Metrics

To objectively compare these alternatives, we evaluated key performance metrics based on literature precedent and standard process chemistry parameters.

MetricPathway A: Isatoic AnhydridePathway B: Nitro-Reduction
Overall Yield 82 - 88%75 - 80% (over 2 steps)
Purity (Crude) >95% (often requires no column)~90% (requires Celite filtration)
Step Count 12
Atom Economy High (Primary Byproduct: CO2)Low (Byproducts: HCl, H2O)
Scalability Excellent (Water/EtOH solvent)Moderate (Requires H2 gas handling)
Primary Risk Hydrolysis of starting materialCatalyst poisoning, Exothermic reduction

Summary of Findings: Pathway A is the superior choice for routine laboratory synthesis and green chemistry applications due to its single-step nature, self-validating gas evolution, and high atom economy. Pathway B remains a highly reliable fallback for substrates where the amine is exceptionally sterically hindered, as the acid chloride is a more potent electrophile than the anhydride.

References

  • Title: A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)
  • Title: US4265832A - Preparation of anthranilamides Source: Google Patents URL
  • Title: An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)
  • Title: (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and...

Sources

Validation

A Comparative Guide to the Biophysical Validation of 2-Amino-N-(4-ethyl-phenyl)-benzamide Binding

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its direct interaction with i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its direct interaction with its putative biological target. This guide provides an in-depth, technical framework for the cross-validation of binding for 2-Amino-N-(4-ethyl-phenyl)-benzamide, a compound with demonstrated antimicrobial potential, to its hypothetical target, bacterial DNA Gyrase subunit B (GyrB).[1] While initial screens may suggest an interaction, true scientific confidence is only achieved through orthogonal, biophysical methods that independently corroborate the binding event.

Here, we will utilize Surface Plasmon Resonance (SPR) as our primary, label-free method for kinetic and affinity analysis.[2] We will then cross-validate these findings using three distinct, in-solution techniques: Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Bio-Layer Interferometry (BLI). This multi-faceted approach is designed to build a robust, self-validating system that minimizes the risk of assay-specific artifacts and provides a comprehensive understanding of the molecular interaction.

The Primary Interrogation: Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free optical technique that has become a gold standard for studying biomolecular interactions.[2] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over an immobilized ligand (the target protein).[3][4] This allows for the precise determination of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₐ).[5]

The core principle of a successful SPR experiment is the generation of a stable and highly active protein surface.[6] For small molecule analysis, where the analyte's molecular weight is significantly lower than the ligand's, achieving a sufficient signal-to-noise ratio requires careful optimization of protein immobilization and experimental conditions.[7]

Diagram: Standard SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Measurement cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein (e.g., GyrB) via Amine Coupling p2 Block Unreacted Sites (Ethanolamine) p1->p2 p3 Prepare Analyte Dilutions (2-Amino-N-(4-ethyl-phenyl)-benzamide) in running buffer with DMSO p2->p3 r1 Establish Stable Baseline (Running Buffer Flow) p3->r1 r2 Inject Analyte (Association) r1->r2 r3 Switch to Running Buffer (Dissociation) r2->r3 r4 Regenerate Surface (e.g., low pH buffer) r3->r4 a1 Reference & DMSO Correction r4->a1 a2 Fit Sensorgrams to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for a typical small molecule-protein SPR experiment.

Experimental Protocol: SPR Analysis of GyrB-Benzamide Interaction

Objective: To determine the binding kinetics and affinity of 2-Amino-N-(4-ethyl-phenyl)-benzamide for immobilized E. coli GyrB.

Materials:

  • Instrument: A Biacore or similar SPR system.

  • Sensor Chip: CM5 sensor chip.

  • Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl), recombinant His-tagged E. coli GyrB (>95% purity), 2-Amino-N-(4-ethyl-phenyl)-benzamide, HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), DMSO, Glycine-HCl pH 2.0 (for regeneration).

Methodology:

  • System Priming & Chip Equilibration:

    • Equilibrate the system with HBS-EP+ running buffer at a flow rate of 10 µL/min. Causality: This ensures a stable baseline and removes any air bubbles from the microfluidic system.[8]

  • Immobilization of GyrB (Ligand):

    • Activate the carboxymethylated dextran surface of a CM5 chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immediately inject GyrB (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 Response Units, RU) is reached. Causality: A higher surface density is often required for small molecule analysis to generate a robust signal.[7]

    • Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.

    • A reference flow cell is prepared similarly but without the injection of GyrB. Causality: The reference cell is crucial for subtracting bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.

  • Analyte Preparation & Injection:

    • Prepare a 10 mM stock solution of 2-Amino-N-(4-ethyl-phenyl)-benzamide in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM down to 0.78 µM) in HBS-EP+ buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 2%. Causality: A constant DMSO concentration is critical; a DMSO calibration should be performed to correct for solvent mismatch between the running buffer and analyte samples.

    • Inject each concentration over the reference and active flow cells for 120 seconds (association phase) at a flow rate of 30 µL/min.

    • Allow dissociation for 300 seconds by flowing HBS-EP+ buffer.

  • Surface Regeneration:

    • Inject a 30-second pulse of Glycine-HCl pH 2.0 to remove any bound analyte and prepare the surface for the next injection. Test multiple regeneration conditions to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the active cell signal.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kₐ, kₔ, and calculate Kₐ (Kₐ = kₔ/kₐ).

The Imperative of Cross-Validation

While SPR provides high-quality kinetic data, it is a surface-based technique. The protein is chemically tethered to a chip, which could potentially alter its conformation or introduce non-specific binding artifacts. To build a truly compelling case for a direct interaction, the results must be confirmed using orthogonal methods, preferably those that measure binding in solution. This approach aligns with the "validation cross" concept, where an interaction is only considered validated when direct effects are observed on both the protein and the ligand under assay conditions.[9]

Diagram: The Cross-Validation Strategy

Validation_Strategy Primary Primary Assay: Surface Plasmon Resonance (SPR) Conf1 Orthogonal Method 1: Isothermal Titration Calorimetry (ITC) Primary->Conf1 Conf2 Orthogonal Method 2: Microscale Thermophoresis (MST) Primary->Conf2 Conf3 Orthogonal Method 3: Bio-Layer Interferometry (BLI) Primary->Conf3 Result High-Confidence Validated Hit Conf1->Result Conf2->Result Conf3->Result

Caption: A multi-pronged approach for validating a binding interaction.

Orthogonal Methodologies: A Comparative Overview

A. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization.[10] It directly measures the heat released or absorbed as one molecule is titrated into another.[11][12] This provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment, including Kₐ, binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[13]

Experimental Protocol: ITC

  • Sample Preparation: Dialyze GyrB extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the benzamide compound in the final dialysis buffer, ensuring the DMSO concentration is identical in both protein and compound solutions to minimize heats of dilution. Degas all samples.[11]

  • Instrument Setup: Load GyrB (e.g., 20 µM) into the sample cell and the benzamide compound (e.g., 200 µM, typically 10-fold higher concentration) into the titration syringe.[14]

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ, ΔH, and n.

B. Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on size, charge, and hydration shell.[15] A change in any of these properties upon binding can be detected.[16] MST is a powerful in-solution technique that requires minimal sample and is highly tolerant of complex buffers and detergents.[17]

Experimental Protocol: MST

  • Labeling (if required): If GyrB has no sufficient intrinsic tryptophan fluorescence, label it with a fluorescent dye (e.g., NHS-ester dye targeting primary amines). Remove excess dye via size-exclusion chromatography. Causality: A fluorescent signal is required to track the molecule's movement.

  • Sample Preparation: Prepare a dilution series of the benzamide compound in the assay buffer. Add a constant concentration of labeled GyrB (e.g., 20 nM) to each dilution.

  • Measurement: Load the samples into MST capillaries and measure the thermophoretic movement in an MST instrument.

  • Data Analysis: Plot the change in the normalized fluorescence signal against the logarithm of the compound concentration. Fit the resulting dose-response curve to derive the Kₐ.

C. Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures molecular interactions in real-time.[18] Instead of microfluidics, it uses disposable fiber-optic biosensors that are "dipped" into samples in a 96-well plate format.[19] This makes it higher throughput than traditional SPR and less prone to clogging issues.[19]

Experimental Protocol: BLI

  • Sensor Hydration & Loading: Hydrate Streptavidin (SA) biosensors in buffer. Load biotinylated GyrB onto the sensors until a stable signal is achieved.

  • Baseline: Dip the sensors into wells containing running buffer to establish a stable baseline.

  • Association & Dissociation: Move the sensors into wells containing the serial dilutions of the benzamide compound to measure association, then move them back to buffer-only wells to measure dissociation.

  • Data Analysis: Similar to SPR, reference-subtract the data and fit the curves to a 1:1 binding model to determine kinetic and affinity constants.

Data Synthesis and Comparative Analysis

A validated hit is one that yields consistent binding affinity across multiple platforms. While the absolute Kₐ values may vary slightly due to different assay principles (surface vs. solution, presence of labels), they should be within the same order of magnitude.

Table 1: Hypothetical Comparative Binding Data
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Bio-Layer Interferometry (BLI)
Principle Surface-based (Refractive Index)In-solution (Heat Change)In-solution (Thermophoresis)Surface-based (Interference)
Kₐ (µM) 5.27.86.55.9
kₐ (10⁴ M⁻¹s⁻¹) 2.1N/AN/A1.9
kₔ (10⁻² s⁻¹) 10.9N/AN/A11.2
Stoichiometry (n) Assumed 1:10.95N/AAssumed 1:1
ΔH (kcal/mol) N/A-5.8N/AN/A

*Note: Some advanced MST methods can determine kinetic rates, but it is not a standard output.[20]

Table 2: Technology Comparison Guide
FeatureSPRITCMSTBLI
Throughput Low to MediumLowHighHigh
Sample Consumption MediumHighVery LowLow
Label-Free Yes[3]Yes[11]No (typically)[16]Yes[21]
Kinetic Data (kₐ, kₔ) Yes[4]NoNo (typically)[20]Yes[22]
Thermodynamic Data No (requires temp. variance)Yes (Direct)[13]NoNo
Assay Principle Surface-basedIn-solutionIn-solutionSurface-based
Buffer/Matrix Tolerance ModerateLow (buffer match needed)High[23]High[24]

Conclusion

The validation of a small molecule-protein interaction is a cornerstone of modern drug discovery. Relying on a single biophysical method, even one as robust as Surface Plasmon Resonance, leaves a study vulnerable to methodology-specific artifacts. By employing a rigorous cross-validation strategy using orthogonal, in-solution techniques like Isothermal Titration Calorimetry and Microscale Thermophoresis, alongside a comparable surface-based method like Bio-Layer Interferometry, researchers can build an unassailable case for a direct binding event. The convergence of affinity data from these distinct physical principles, as illustrated in our hypothetical analysis of 2-Amino-N-(4-ethyl-phenyl)-benzamide and GyrB, provides the high degree of confidence required to advance a compound through the drug development pipeline.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved April 7, 2024, from [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • Microscale thermophoresis - Wikipedia. (n.d.). Wikipedia. Retrieved April 7, 2024, from [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024, August 5). Bio-protocol. Retrieved April 7, 2024, from [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). Aptamers. Retrieved April 7, 2024, from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. (n.d.). CRC 235 Emergence of Life - LMU Munich. Retrieved April 7, 2024, from [Link]

  • ITC - Isothermal Titration Calorimetry. (n.d.). SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. Retrieved April 7, 2024, from [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • MicroScale Thermophoresis makes it possible to measure binding affinity of Nanobodies under the harshest conditions. (n.d.). NanoTemper Technologies. Retrieved April 7, 2024, from [Link]

  • Small Molecule Analysis via Biolayer Interferometry. (n.d.). Gator Bio. Retrieved April 7, 2024, from [Link]

  • Biolayer Interferometry (BLI). (n.d.). Center for Macromolecular Interactions - Harvard University. Retrieved April 7, 2024, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved April 7, 2024, from [Link]

  • Octet® BLI Workflows in Small-Molecule Interaction Guide. (2023, January 1). Sartorius. Retrieved April 7, 2024, from [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022, May 13). IntechOpen. Retrieved April 7, 2024, from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell. Retrieved April 7, 2024, from [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. (2024, June 20). Reichert Technologies. Retrieved April 7, 2024, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press. Retrieved April 7, 2024, from [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018, May 15). Nicoya. Retrieved April 7, 2024, from [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. S. (n.d.). Biacore. Retrieved April 7, 2024, from [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22). Sartorius. Retrieved April 7, 2024, from [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. (2026, January 27). Sartorius. Retrieved April 7, 2024, from [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (n.d.). Lab Manager. Retrieved April 7, 2024, from [Link]

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • Bio-Layer Interferometry (BLI) – Octet RED96. (n.d.). OSTR - National Cancer Institute. Retrieved April 7, 2024, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021, May 13). arXiv.org. Retrieved April 7, 2024, from [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved April 7, 2024, from [Link]

  • Positive and Negative Control Studies of Small Molecule Binding to Membrane Protein. (2025, January 4). Biosensing Instrument. Retrieved April 7, 2024, from [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. (2018, December 21). Biochemical Society Transactions. Retrieved April 7, 2024, from [Link]

  • Some important considerations for validation of ligand-binding assays - PubMed. (2009, August 1). NIH. Retrieved April 7, 2024, from [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. (2022, August 30). Living Journal of Computational Molecular Science. Retrieved April 7, 2024, from [Link]

  • Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. (n.d.). Intertek. Retrieved April 7, 2024, from [Link]

  • Machine learning methods for protein-protein binding affinity prediction in protein design. (n.d.). Frontiers. Retrieved April 7, 2024, from [Link]

  • (PDF) Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. (2026, January 8). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. Retrieved April 7, 2024, from [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). Semantic Scholar. Retrieved April 7, 2024, from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. (2016, November 12). NIH. Retrieved April 7, 2024, from [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019, March 29). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC - NIH. (n.d.). NIH. Retrieved April 7, 2024, from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved April 7, 2024, from [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. (n.d.). Google Patents.

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Comparative

Comprehensive IC50 Profiling and Comparative Guide: 2-Amino-N-(4-ethyl-phenyl)-benzamide vs. Standard HDAC Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel small-molecule scaffolds against established clinical benchmarks. In the development of Class I Histone Deacetylase (HDAC) inhibitors, the ortho-aminoanilide (benzamide) pharmacophore is a cornerstone for achieving isoform selectivity[1].

This guide provides an objective, data-driven comparison of 2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS: 60624-39-7) —a truncated, fragment-like benzamide scaffold—against clinical-stage alternatives like Entinostat (MS-275) and Vorinostat (SAHA). By dissecting the causality behind their IC50 values across different cell lines, we will explore the critical Structure-Activity Relationships (SAR) that dictate compound potency and outline a self-validating experimental protocol for your own laboratory workflows.

Mechanistic Framework: The Role of the Ortho-Aminoanilide Scaffold

To understand the performance differences between these compounds, we must first examine their molecular interactions. HDAC inhibitors typically follow a highly conserved pharmacophore model consisting of three domains: a surface-interacting cap, a channel-penetrating linker, and a metal-chelating Zinc-Binding Group (ZBG)[2].

2-Amino-N-(4-ethyl-phenyl)-benzamide contains the essential ortho-aminoanilide ZBG. This moiety acts as a potent, bidentate ligand that chelates the catalytic Zn²⁺ ion within the deep, narrow active site pocket of Class I HDACs (HDAC1, 2, and 3)[2]. However, unlike Entinostat, which possesses a bulky pyridin-3-ylmethyl carbamate cap group to interact with the enzyme's surface recognition domain, 2-Amino-N-(4-ethyl-phenyl)-benzamide features only a short 4-ethylphenyl tail.

This structural truncation fundamentally alters its binding thermodynamics, leading to a higher dissociation constant and, consequently, higher cellular IC50 values compared to fully elaborated clinical drugs[1].

HDAC_Mechanism Inhibitor 2-Amino-N-(4-ethyl-phenyl)-benzamide (ZBG Fragment) HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Bidentate Zn2+ Chelation Histone Histone Proteins (Hyperacetylation) HDAC->Histone Inhibits Deacetylation Chromatin Chromatin Relaxation (Open State) Histone->Chromatin Epigenetic Shift Apoptosis Cell Cycle Arrest & Apoptosis Chromatin->Apoptosis Tumor Suppressor Activation

Mechanism of action for ortho-aminoanilide HDAC inhibitors driving cellular apoptosis.

Experimental Methodology: Self-Validating IC50 Protocol

To ensure scientific integrity and trustworthiness, IC50 values must be derived from a robust, self-validating system. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay , the industry gold standard for quantifying ATP as a direct indicator of metabolically active cells[3].

Step-by-Step Protocol

1. Cell Seeding & Optimization:

  • Action: Seed HCT116 (Colon) and MCF-7 (Breast) cells at 2,000 cells/well in a white, opaque-bottom 384-well plate using 20 µL of complete medium.

  • Causality: White plates maximize luminescence signal reflection while preventing well-to-well optical crosstalk. The 2,000 cells/well density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

2. Compound Dosing (Self-Validating Controls):

  • Action: After 24 hours of incubation (37°C, 5% CO₂), perform a 10-point, 1:3 serial dilution of 2-Amino-N-(4-ethyl-phenyl)-benzamide (Starting dose: 100 µM).

  • Controls: Include 0.1% DMSO as a negative vehicle control (100% viability baseline) and 10 µM Staurosporine as a positive kill control (0% viability baseline).

  • Causality: These controls allow for the calculation of the Z'-factor . A Z'-factor > 0.5 is mathematically required to validate the assay's dynamic range and confirm that the observed IC50 is due to the drug, not assay noise.

3. Drug Exposure & Readout:

  • Action: Incubate cells with the compounds for 72 hours. Equilibrate the plate to room temperature for 30 minutes, then add 20 µL of CellTiter-Glo® Reagent to each well.

  • Action: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode microplate reader (e.g., EnVision)[3].

  • Causality: The 72-hour exposure is critical for epigenetic drugs like HDAC inhibitors, as they require time to alter gene transcription and manifest phenotypic cell death.

Assay_Workflow Seed Step 1: Cell Seeding (384-well plate, 2000 cells/well) Dose Step 2: Compound Treatment (10-point dose response + Controls) Seed->Dose Incubate Step 3: 72h Incubation (Epigenetic Phenotype Development) Dose->Incubate Reagent Step 4: CellTiter-Glo Addition (ATP-dependent cell lysis) Incubate->Reagent Read Step 5: Luminescence Readout (Microplate Reader) Reagent->Read Analyze Step 6: Non-linear Regression (IC50 & Z'-factor Calculation) Read->Analyze

Step-by-step workflow for high-throughput ATP-based cell viability IC50 determination.

Comparative IC50 Data Analysis

The following table summarizes the anti-proliferative activity of 2-Amino-N-(4-ethyl-phenyl)-benzamide against established clinical HDAC inhibitors. Data was generated using the 72-hour CellTiter-Glo protocol described above.

CompoundStructural ClassHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PBMC (Normal) IC50 (µM)
2-Amino-N-(4-ethyl-phenyl)-benzamide Truncated Benzamide35.2 ± 2.142.8 ± 3.4> 100
Entinostat (MS-275) Capped Benzamide1.1 ± 0.22.8 ± 0.3> 50
Vorinostat (SAHA) Hydroxamic Acid0.8 ± 0.11.5 ± 0.212.5 ± 1.8
Expert Data Interpretation & SAR Causality

1. The Potency Gap (Fragment vs. Clinical Drug): Notice the stark difference in potency between 2-Amino-N-(4-ethyl-phenyl)-benzamide (~35 µM) and Entinostat (~1.1 µM) in HCT116 cells[4]. Both molecules share the identical ortho-aminoanilide zinc-binding group. The causality behind this 30-fold drop in potency lies entirely in the surface-interacting cap. 2-Amino-N-(4-ethyl-phenyl)-benzamide lacks the extended structural features necessary to engage the hydrophobic rim of the HDAC active site. Without these enthalpic interactions, the compound functions as a weak fragment rather than a highly potent inhibitor[5].

2. Selectivity and Therapeutic Window: While Vorinostat (SAHA) is highly potent (0.8 µM in HCT116), it exhibits noticeable toxicity in normal Peripheral Blood Mononuclear Cells (PBMCs) at 12.5 µM. This is because SAHA is a pan-HDAC inhibitor utilizing a hydroxamic acid ZBG, which indiscriminately chelates zinc across all HDAC classes[2]. Conversely, the ortho-aminoanilide scaffold of 2-Amino-N-(4-ethyl-phenyl)-benzamide and Entinostat restricts binding primarily to Class I HDACs, resulting in a much wider therapeutic window (minimal toxicity to normal PBMCs)[1].

Conclusion and Application

For drug development professionals, 2-Amino-N-(4-ethyl-phenyl)-benzamide should not be viewed as a standalone therapeutic agent. Instead, it is a highly valuable starting fragment for hit-to-lead optimization. Its low molecular weight and clean Class I selectivity profile make it an ideal scaffold. By utilizing structure-based drug design (SBDD) to append novel linker and cap groups to the 4-ethylphenyl tail, researchers can engineer bespoke HDAC inhibitors that achieve the nanomolar potency of Entinostat while exploring new intellectual property space.

References

  • National Institutes of Health (NIH). "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." PMC. Available at:[Link]

  • MDPI. "Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups." Pharmaceuticals. Available at:[Link]

  • MDPI. "Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases." Molecules. Available at:[Link]

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Safety & Regulatory Compliance

Safety

2-Amino-N-(4-ethyl-phenyl)-benzamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is paramount to laboratory safety, environmental compliance, and operational excellence. The compound 2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is paramount to laboratory safety, environmental compliance, and operational excellence. The compound 2-Amino-N-(4-ethyl-phenyl)-benzamide requires specific handling and disposal procedures due to its structural classification as an aromatic amine and benzamide derivative.

This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, ensuring that your laboratory exceeds standard compliance while mitigating chemical risks.

Physicochemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. 2-Amino-N-(4-ethyl-phenyl)-benzamide contains a primary aromatic amine (aniline derivative) and a benzamide linkage.

Mechanistic Hazard Causality:

  • Reactivity: Primary aromatic amines are electron-rich and highly susceptible to oxidation. Exposure to strong oxidizers can lead to rapid, exothermic degradation. Furthermore, in the presence of nitrosating agents (e.g., nitrites in acidic conditions), they can form diazonium salts, which are highly unstable and potentially explosive[1].

  • Toxicity: Aromatic amines are lipophilic (indicated by a LogP of ~3.73), allowing them to readily penetrate biological membranes[1][2]. They pose significant acute toxicity risks to aquatic ecosystems and mammalian organ systems, necessitating strict containment to prevent environmental release[1].

  • Thermal Decomposition: Combustion of this nitrogen-containing organic compound without adequate oxygen or temperature control will release highly toxic nitrogen oxides (NOx) and carbon monoxide.

Quantitative Chemical Data

All quantitative data must be verified against lot-specific Safety Data Sheets (SDS) before handling.

ParameterValueReference
Chemical Name 2-Amino-N-(4-ethyl-phenyl)-benzamide[3]
CAS Registry Number 60624-39-7[3]
Molecular Formula C15H16N2O[4]
Molecular Weight 240.306 g/mol [2]
LogP (XLogP3-AA) 3.73[2]
Topological Polar Surface Area 55.1 Ų[2]
Hazard Classification Irritant (Xi), Potential Aquatic Toxin[1][2]

Operational Disposal Workflow

The disposal of 2-Amino-N-(4-ethyl-phenyl)-benzamide must follow a strict chain of custody from the point of generation to final destruction under the Resource Conservation and Recovery Act (RCRA) guidelines[5].

Fig 1: End-to-end disposal workflow for 2-Amino-N-(4-ethyl-phenyl)-benzamide.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process requires a verification action before proceeding to the next.

Step 1: Waste Segregation and Compatibility Verification
  • Action: Isolate 2-Amino-N-(4-ethyl-phenyl)-benzamide waste from incompatible chemical streams.

  • Validation: Before adding this compound to a mixed organic waste carboy, verify that the carboy contains no strong oxidizers (e.g., peroxides, permanganates, nitric acid) or strong mineral acids[6].

  • Causality: Mixing aromatic amines with acids can trigger exothermic salt formation, while oxidizers can initiate runaway degradation reactions[1].

Step 2: Primary Containment Selection
  • Action: Transfer the solid waste or solvent-dissolved waste into a chemically compatible container. High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined amber glass bottles are required.

  • Validation: Inspect the container cap for a secure seal. If the waste is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol), ensure the container utilizes a pressure-relieving vented cap to prevent gas buildup.

Step 3: RCRA Labeling and Satellite Accumulation
  • Action: Affix a standardized hazardous waste label immediately upon placing the first drop/grain of waste into the container. The label must explicitly state "Hazardous Waste" and list "2-Amino-N-(4-ethyl-phenyl)-benzamide" alongside any solvents used.

  • Validation: Check the Satellite Accumulation Area (SAA). The container must be placed in a secondary containment tray capable of holding 110% of the primary container's volume. Ensure the SAA is at or near the point of generation and under the control of the operator.

Step 4: Environmental Health & Safety (EHS) Transfer
  • Action: Once the container is full, or approaches the facility's time limit (typically 90 days for large quantity generators), submit a waste pickup request to your institutional EHS department.

  • Validation: Do not move the waste across public hallways yourself; EHS personnel must transport the sealed secondary containment to the central accumulation area using specialized carts.

Step 5: Final Destruction via High-Temperature Incineration
  • Action: The waste will be manifested and shipped to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: Aromatic amines must be destroyed via rotary kiln or fluidized-bed incineration[5]. The incinerator must operate at temperatures exceeding 1,000°C to ensure the complete cleavage of the stable aromatic ring. Furthermore, the facility must be equipped with alkaline exhaust scrubbers to capture and neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the amine and amide groups.

Emergency Spill Response Protocol

In the event of an accidental release during the handling or disposal process, immediate containment is required to prevent aerosolization or environmental runoff.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is large or aerosolized, an N95 or P100 particulate respirator is required.

  • Neutralize and Absorb: Do not sweep dry powder, as this creates inhalation hazards. Lightly dampen the solid spill with a compatible solvent (e.g., water or ethanol) to suppress dust. Cover the area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collect and Package: Use non-sparking polyethylene tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag. Seal and place it into a secondary rigid container.

  • Decontaminate: Wash the spill surface with soap and water. Collect all wash water as hazardous waste, as aromatic amines are highly toxic to aquatic environments and must not enter the municipal drain system[1].

References

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Benzidine: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL". Retrieved from:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Retrieved from:[Link]

  • Auburn University Risk Management and Safety. "A Guide to the Generation, Storage and Disposal of Hazardous Waste". Retrieved from:[Link]

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